molecular formula C13H11ClN2O B1617767 5-Chloro-2-phenyl-1H-benzo[d]imidazole CAS No. 4926-65-2

5-Chloro-2-phenyl-1H-benzo[d]imidazole

Cat. No.: B1617767
CAS No.: 4926-65-2
M. Wt: 246.69 g/mol
InChI Key: OEQLKXIDRFCBML-UHFFFAOYSA-N
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Description

5-Chloro-2-phenyl-1H-benzo[d]imidazole ( 4926-65-2) is a high-purity chemical compound with a molecular weight of 228.68 and the molecular formula C 13 H 9 ClN 2 . This benzimidazole derivative serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. The core structure of this compound, the benzimidazole scaffold, is known for its diverse biological activities. This specific derivative is prominently featured in the synthesis of novel pharmacologically active molecules. It acts as a key precursor in the development of transition metal complexes that have demonstrated enhanced antimicrobial activity against various bacterial and fungal strains compared to their parent ligands . Furthermore, substituted 1H-benzo[d]imidazole derivatives are widely investigated for their anticancer properties . Research indicates that such compounds can function as DNA minor groove-binding ligands and inhibitors of human topoisomerase I, a well-established anticancer target, leading to cell cycle arrest and growth inhibition in cancer cell lines . The structural motif is also being explored in the rational design of inhibitors for other therapeutic targets, such as 17β-HSD10 , which is implicated in neurological conditions like Alzheimer's disease . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all appropriate safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-phenyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNIQOQUBXARKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4926-65-2
Record name 6-Chloro-2-phenyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4926-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for 5 Chloro 2 Phenyl 1h Benzo D Imidazole and Its Derivatives

Classical Condensation Reactions

The formation of the benzimidazole (B57391) ring system is frequently accomplished through the condensation of an o-phenylenediamine (B120857) precursor with a suitable carbonyl-containing compound, such as an aldehyde or a carboxylic acid. connectjournals.comrsc.org This foundational approach can be adapted to produce a wide array of substituted benzimidazoles.

Direct Condensation Approaches in Benzimidazole Synthesis

The direct synthesis of 5-Chloro-2-phenyl-1H-benzo[d]imidazole is commonly achieved through the condensation of 4-chloro-o-phenylenediamine with benzaldehyde (B42025) or its derivatives under various reaction conditions. researchgate.netuit.no Research has demonstrated that these reactions can be performed using methanol (B129727) as a reaction medium at ambient temperature, often without the need for a catalyst or additives, and can be completed in as little as one minute. uit.no This method is noted for its high functional group tolerance and scalability. uit.no

In one approach, the reaction of 4-chloro-o-phenylenediamine with various aldehydes, including benzaldehyde, can generate the corresponding substituted 2-arylbenzimidazoles in very good yields, ranging from 71-85%. uit.no Another method involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde (B46862) in the presence of tert-butyl nitrite (B80452) in tetrahydrofuran (B95107) at room temperature, yielding 2-(4-chlorophenyl)benzimidazole. researchgate.net Furthermore, a copper(II)-catalyzed cascade reaction between N-phenyl-o-phenylenediamine and benzaldehydes using air as the oxidant provides a one-pot synthesis route to related structures. nih.gov An alternative strategy involves a base-mediated intramolecular N-arylation of N-(2-haloaryl) amidines in water, which has been used to synthesize this compound with a 66% yield. mdpi.com

Table 1: Direct Condensation Synthesis of this compound and Analogues

ReactantsCatalyst/ReagentSolventConditionsProductYieldReference
4-chloro-o-phenylenediamine, BenzaldehydeNoneMethanolAmbient temperature, 1 minuteThis compoundGood uit.no
o-phenylenediamine, 4-chlorobenzaldehydetert-butyl nitriteTetrahydrofuran25 °C, 0.5 hours2-(4-chlorophenyl)benzimidazole80% researchgate.net
N-(5-chloro-2-iodo-phenyl)benzamidineK₂CO₃Water100 °C, 30 hoursThis compound66% mdpi.com
N-phenyl-o-phenylenediamine, BenzaldehydesCu(OAc)₂DMSOHeating, Air (oxidant)Hydroxylated 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenols69-81% nih.gov

Synthesis via Condensation of 4-Chloro-o-phenylenediamine and Anthranilic Acid

A key intermediate, 2-(5-chloro-1H-benzo[d]imidazol-2-yl) aniline (B41778), can be synthesized through the condensation of 4-chloro-o-phenylenediamine with anthranilic acid. researchgate.net This reaction is typically carried out by refluxing a mixture of the two reactants in the presence of 4 M hydrochloric acid for 24 hours. researchgate.net After cooling, the reaction mixture is neutralized with a 10% sodium hydroxide (B78521) solution to a pH of 8–9. researchgate.net The resulting solid product is then filtered off, washed, and can be recrystallized from methanol to achieve purification. researchgate.net This starting material serves as a versatile platform for subsequent derivatization reactions. researchgate.net

Functional Group Modifications and Derivatization Strategies

Once the core 5-chloro-benzimidazole structure is formed, it can be further modified to create a library of derivatives. These modifications often target the amine functionalities of intermediates like 2-(5-chloro-1H-benzo[d]imidazol-2-yl) aniline.

Mannich Reaction-Based Syntheses of Benzimidazole Derivatives

Mannich reactions provide a classic method for the aminomethylation of acidic protons. In the context of benzimidazole derivatives, new Mannich bases have been synthesized using 2-(5-chloro-1H-benzo[d]imidazol-2-yl) aniline as the substrate. researchgate.net The reaction involves treating the starting aniline derivative with formaldehyde (B43269) and a variety of secondary amines. researchgate.net This three-component reaction leads to the formation of novel Mannich base derivatives, expanding the chemical space of the 5-chloro-benzimidazole family. researchgate.net

Table 2: Synthesis of Mannich Bases from 2-(5-chloro-1H-benzo[d]imidazol-2-yl) aniline researchgate.net

Starting MaterialReagentsResulting Mannich Base Derivative
2-(5-chloro-1H-benzo[d]imidazol-2-yl) anilineFormaldehyde, Various Secondary AminesNew set of benzimidazole derivatives (unspecified structures)

Synthesis through Schiff-Base Formation

Schiff bases, or imines, are readily formed by the condensation of a primary amine with an aldehyde or ketone. nih.gov This reaction has been effectively applied to 2-(5-chloro-1H-benzo[d]imidazol-2-yl) aniline. researchgate.net A series of new Schiff-base derivatives were synthesized by reacting the aniline compound with various aromatic aldehydes. researchgate.net The resulting imine linkage connects the benzimidazole scaffold to a new aromatic moiety, offering a straightforward method for structural elaboration. researchgate.netresearchgate.net

Table 3: Synthesis of Schiff Bases from 2-(5-chloro-1H-benzo[d]imidazol-2-yl) aniline researchgate.net

Starting MaterialAromatic Aldehyde ReactantResulting Schiff Base Product
2-(5-chloro-1H-benzo[d]imidazol-2-yl) anilineVarious aromatic aldehydes[N-benzilidine-(2-(5-chloro- 1H-benzo[d] imidazol-2- yl)aniline]
2-(5-chloro-1H-benzo[d]imidazol-2-yl) aniline4-hydroxybenzaldehyde[4-((2-(5-chloro-1H- benzo[d]imidazol. -2-yl)phenyl imino) methyl. phenol]
2-(5-chloro-1H-benzo[d]imidazol-2-yl) aniline4-bromobenzaldehyde[N-(4-bromo benzilidine)- 2- (5-chloro-1H-benzo[d] imidazol-2-yl)aniline]
2-(5-chloro-1H-benzo[d]imidazol-2-yl) aniline4-chlorobenzaldehyde[2-(5-chloro-1H- benzo[d]imidazol. -2-yl) –N-(4-chloro. benzilidine)aniline]
2-(5-chloro-1H-benzo[d]imidazol-2-yl) aniline4-(dimethylamino)benzaldehyde[4-(2-(5-chloro-1H- benzo[d]imidazol. -2-yl) phenyl imino)methyl)– N,N- dimethylaniline]

Thiazolidine (B150603) Ring Closure Methodologies

The Schiff bases derived from 2-(5-chloro-1H-benzo[d]imidazol-2-yl) aniline can undergo further cyclization reactions to form new heterocyclic systems. researchgate.net A successful ring-closure strategy involves the reaction of these Schiff bases with mercaptoacetic acid (thioglycolic acid) to yield thiazolidine derivatives, specifically 4-thiazolidinones. researchgate.netnih.gov This reaction proceeds by refluxing the Schiff base with mercaptoacetic acid in a suitable solvent. researchgate.net The formation of the thiazolidine ring introduces a five-membered, sulfur-containing heterocycle, significantly altering the structural and electronic properties of the parent molecule. researchgate.netnih.gov

Table 4: Synthesis of Thiazolidine Derivatives from Schiff Bases researchgate.net

Schiff Base ReactantReagentResulting Thiazolidine Product
[2-(5-chloro-1H- benzo[d]imidazol. -2-yl) –N-(4-chloro. benzilidine)aniline]Mercaptoacetic acid[3-(2-(5-chloro-1H- benzo[d]imidazol. -2-yl)phenyl)-2- (4-chloro phenyl) thiazolidin-4-one]
[4-(2-(5-chloro-1H- benzo[d]imidazol. -2-yl) phenyl imino)methyl)– N,N- dimethylaniline]Mercaptoacetic acid[3-(2-(5-chloro-1H- benzo[d]imidazol. -2-yl)phenyl)-2- (4-di methyl amino) phenyl) thiazolidin -4-one]

Nitro Reductive Cyclization for Benzimidazole-5-carbohydrazides

The synthesis of benzimidazole-5-carbohydrazides can be achieved through a multi-step process that often incorporates a reductive cyclization of a nitroaniline precursor. A versatile method involves the initial condensation of an o-nitroaniline with an aldehyde, followed by the reduction of the nitro group to an amine, which then cyclizes to form the benzimidazole ring. organic-chemistry.org Specifically, for carbohydrazide (B1668358) derivatives, a common route involves synthesizing a benzimidazole with a carboxylic acid or ester functionality, which is then converted to the desired carbohydrazide.

One such pathway begins with the reaction of 3,4-diaminobenzoic acid with a substituted benzaldehyde using an oxidizing agent like sodium metabisulfite (B1197395) in DMF to yield a 2-aryl-1H-benzo[d]imidazole-6-carboxylic acid. nih.gov This carboxylic acid can be converted to its corresponding methyl ester via a simple esterification procedure. nih.gov The crucial step to obtain the carbohydrazide is the subsequent reaction of the methyl ester with hydrazine (B178648) hydrate. nih.gov This sequence is illustrated by the synthesis of 2-(4-substituted-phenyl-6-carbohydrazide)-1H-benzo[d]imidazole. nih.gov

Alternatively, a one-pot synthesis can be employed where an o-nitroaniline is reduced in the presence of an aldehyde. organic-chemistry.org For instance, using sodium dithionite (B78146) (Na₂S₂O₄) as the reducing agent allows for the efficient synthesis of various 2-substituted benzimidazoles from o-nitroanilines and aldehydes in ethanol (B145695). organic-chemistry.org This method is highly versatile and accommodates a wide range of functional groups, making it suitable for creating diverse benzimidazole libraries. organic-chemistry.org To produce a 5-carbohydrazide derivative, one would start with a 4-nitroaniline (B120555) bearing a carbohydrazide or a precursor group at the para-position to the nitro group.

Nucleophilic Substitution Reactions in Benzimidazole Functionalization

Nucleophilic substitution is a key strategy for the functionalization of the benzimidazole scaffold, both at the benzene (B151609) ring and the imidazole (B134444) moiety. The chemical reactivity of the benzimidazole core makes the C2 position prone to nucleophilic attack, especially when a good leaving group is present. chemicalbook.com

A prominent example involves the use of 2-chlorobenzimidazole (B1347102) derivatives as substrates. The chlorine atom at the 2-position can be readily displaced by various nucleophiles. For instance, reactions with water or alkoxides can lead to the formation of benzimidazolin-2-ones and 2-alkoxybenzimidazoles, respectively. rsc.org Similarly, reaction with hydrosulfide (B80085) ions or thiols results in the formation of benzimidazoline-2-thiones. rsc.org This approach allows for the introduction of diverse functional groups at the 2-position after the core benzimidazole ring has been formed.

Nucleophilic aromatic substitution (SNAr) on the benzene portion of the molecule is also a viable strategy, particularly when activated by electron-withdrawing groups like a nitro group. In a multi-step synthesis of specific benzimidazole derivatives, 5-chloro-2-nitroacetanilide can serve as a starting material. nih.gov The chloro group is activated by the adjacent nitro group, allowing it to be displaced by a nucleophile, such as an N-substituted piperazine, in the presence of a base like triethylamine (B128534) (TEA) in a solvent like DMSO at elevated temperatures. nih.gov This substitution is followed by deacetylation and reduction of the nitro group to an amine, which then facilitates the cyclization to form the final benzimidazole derivative. nih.gov

Advanced and Emerging Synthetic Approaches

An advanced and environmentally conscious method for synthesizing the benzimidazole ring system involves a transition-metal-free intramolecular carbon-nitrogen cross-coupling reaction. dntb.gov.uamdpi.com This approach utilizes an N-(2-iodoaryl)benzamidine as the precursor, which undergoes cyclization to form the benzimidazole derivative. nih.gov

The reaction is typically carried out in water using a simple inorganic base, such as potassium carbonate (K₂CO₃), at an elevated temperature of around 100 °C. nih.govresearchgate.net The process does not require any metal catalyst, which is a significant advantage from both environmental and economic perspectives. mdpi.com The reaction proceeds via an intramolecular N-arylation, where the amidine nitrogen attacks the carbon bearing the iodide, leading to cyclization and subsequent elimination of iodide. researchgate.net This methodology has been shown to produce moderate to high yields of 2-substituted benzimidazoles and demonstrates good tolerance for various substituents on the aromatic rings. dntb.gov.uaresearchgate.net

Table 1: Effect of Reaction Conditions on Transition-Metal-Free Benzimidazole Synthesis researchgate.net
EntrySubstrateBaseTemperature (°C)Time (h)Yield (%)
1N-(2-iodoaryl)benzamidineK₂CO₃1003080
2N-(2-iodoaryl)benzamidineCs₂CO₃1003075
3N-(2-iodoaryl)benzamidineNaOH1003062
4N-(2-bromoaryl)benzamidineK₂CO₃10030<5

Electrochemical synthesis is emerging as a powerful and green strategy for constructing benzimidazole derivatives, as it often avoids the need for harsh reagents, metal catalysts, and stoichiometric oxidants. acs.orgnih.gov These methods utilize an electric current to drive the desired chemical transformations.

One prominent electrochemical approach involves the reductive cyclization of o-nitroanilines. rsc.org In this method, an o-nitroaniline derivative is electrochemically reduced in an undivided cell under constant current. rsc.orgresearchgate.net This process generates the amino group in situ, which then undergoes a tandem condensation and cyclization reaction, for example with an aldehyde or ketone also present in the mixture, to form the benzimidazole ring. rsc.org This one-pot method is efficient and can accommodate a broad range of substrates, delivering the desired products in high yields. rsc.org

Another pathway is through oxidative dehydrogenative C-N bond formation. acs.org Starting with N-aryl-substituted amidines or related Schiff bases, an intramolecular C-H amination can be induced electrochemically. acs.org This strategy provides a direct route to 1,2-disubstituted benzimidazoles under mild conditions and demonstrates good tolerance for various functional groups. acs.org For example, yields for 1,2-disubstituted benzimidazoles using aliphatic imines as substrates ranged from 61–88% under electrochemical oxidation conditions. acs.org

The generation of libraries of benzimidazole derivatives for various screening purposes often relies on robust multi-step protocols that allow for systematic structural modifications. These protocols typically involve the synthesis of a core benzimidazole structure, which is then elaborated through subsequent reactions.

A common strategy begins with the synthesis of a functionalized benzimidazole core, such as 2-chloromethyl benzimidazole. nih.gov This intermediate can be prepared by refluxing o-phenylenediamine with 2-chloroacetic acid in hydrochloric acid. nih.gov The resulting 2-chloromethyl group is a versatile handle for further functionalization. It can react with a variety of nucleophiles, such as substituted amines or alcohols, in the presence of a base to generate a library of 2-substituted aminomethyl or alkoxymethyl benzimidazoles. nih.gov

Another powerful multi-step protocol involves the N-alkylation of a pre-formed benzimidazole ring, which can be synthesized by condensing an o-phenylenediamine with an aromatic aldehyde. nih.gov The N-H proton of the benzimidazole ring can be deprotonated with a base like potassium carbonate, followed by reaction with various alkyl halides to introduce diverse substituents at the N-1 position. nih.govacs.org Furthermore, advanced libraries can be created using cross-coupling reactions. For instance, a bromo-substituted benzimidazole intermediate can undergo a Suzuki reaction with different boronic acids to introduce a variety of aryl or heteroaryl groups, significantly expanding the chemical diversity of the synthesized library. nih.gov

Table 2: Examples of Multi-Step Protocols for Benzimidazole Derivatives
Initial CoreKey IntermediateSubsequent ReactionFinal Derivative ClassReference
o-Phenylenediamine2-Chloromethyl benzimidazoleNucleophilic substitution with amines/alcohols2-Aminomethyl/Alkoxymethyl benzimidazoles nih.gov
4-Chloro-o-phenylenediamine6-Chloro-1H-benzimidazoleN-alkylation with alkyl halidesN-Alkyl-6-chloro-1H-benzimidazoles nih.gov
3-Bromo-1,2-benzenediamine2-Aryl-4-bromo-1H-benzimidazoleSuzuki coupling with boronic acids2,4-Diaryl-1H-benzimidazoles nih.gov
5-Chloro-2-nitroacetanilide4-(Substituted)-2-nitroanilineReductive cyclization with aldehydes5-(Substituted)-2-aryl-benzimidazoles nih.gov

Biological Activities and Therapeutic Potential of 5 Chloro 2 Phenyl 1h Benzo D Imidazole Derivatives

Anticancer and Antiproliferative Activities

The core structure of 5-Chloro-2-phenyl-1H-benzo[d]imidazole has been the subject of extensive research, leading to the synthesis of numerous derivatives with potent anticancer activities. These compounds have been shown to inhibit the growth of a wide array of cancer cells, highlighting their potential as a foundation for the development of new cancer therapies.

Inhibition of Cancer Cell Proliferation

The antiproliferative effects of this compound derivatives have been evaluated against several human cancer cell lines, revealing significant inhibitory activity.

A variety of this compound derivatives have demonstrated notable cytotoxic effects against the A549 human lung carcinoma cell line. For instance, a series of 1,2,4-triazole (B32235) benzimidazoles were synthesized and evaluated for their anticancer properties. Among these, compounds 4b and 4h were particularly effective against A549 cells, with IC50 values of 7.34 ± 0.21 μM and 4.56 ± 0.18 μM, respectively. nih.gov These compounds were found to be more potent against A549 cells compared to C6 glioma cells and exhibited low toxicity against healthy NIH3T3 cells. nih.gov

Another study reported on a novel N-phenyl benzimidazole (B57391) derivative, compound 4 , which showed moderate anticancer activity against A549 cells with an IC50 value of 40.32 ± 3.90 µM. journalagent.com In a separate investigation, a benzimidazole derivative, se-182 , displayed significant dose-dependent cytotoxic effects on A549 cells, with an IC50 value of 15.80 µM. jksus.org

Furthermore, a series of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides were synthesized, with derivatives 5e and 5o showing superior IC50 values against A549 cells compared to the standard drug doxorubicin. nih.gov Specifically, compound 5o was the most potent, with an IC50 of 0.15 ± 0.01 μM. nih.gov This compound was also found to induce S-phase cell cycle arrest in A549 cells. nih.gov

Metal complexes of benzimidazole derivatives have also been explored. A series of Cu(II), Zn(II), Ni(II), and Ag(I) complexes were synthesized and tested against A549 cells, among others. nih.gov Complexes C1 , C3 , and C14 were identified as potential multi-targeted anti-cancer agents, showing growth inhibition of A549 cells with IC50 values below 10.4 µM. nih.gov

Finally, fluoro-substituted benzimidazole derivatives have shown significant antiproliferative activity against A549 cells. researchgate.net

Table 1: Anticancer Activity of this compound Derivatives against A549 Cell Line

Derivatives of this compound have also shown significant promise in inhibiting the proliferation of human breast cancer cells, particularly the triple-negative MDA-MB-231 cell line. A study on 1H-benzimidazol-2-yl hydrazones revealed that compound 5d , which contains a methyl group at the 5(6)-position of the benzimidazole ring and a trimethoxyphenyl moiety, exhibited the best antiproliferative activity against MDA-MB-231 cells. nih.gov This compound was found to disrupt microtubule organization and induce mitotic arrest. nih.gov

In a study of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, a linear increase in anticancer effects against MDA-MB-231 cells was observed with increasing alkyl chain length from one to five carbons. nih.gov Metal complexes of bis-benzimidazole derivatives have also demonstrated efficacy, with Zn(II) and Ag(I) complexes being particularly sensitive to MDA-MB-231 cells. nih.gov Specifically, complexes C1 , C3 , and C14 showed growth inhibition with IC50 values less than 10.4 µM. nih.gov

Research on 2-phenylbenzimidazoles identified compound 40 as having the best IC50 value of 3.55 μg/mL against the MDA-MB-231 cell line. researchgate.net Furthermore, purine (B94841) derivatives of imidazole (B134444), compounds 46 and 48 , displayed potent activity against MDA-MB-231 cells with IC50 values of 1.22 and 2.29 μM, respectively. nih.gov

Table 2: Anticancer Activity of this compound Derivatives against MDA-MB-231 Cell Line

Another investigation into metal complexes of bis-benzimidazole derivatives also included the PC3 cell line. nih.gov The results indicated that complexes C1 , C3 , and C14 were effective in inhibiting the growth of PC3 cells, with IC50 values below 10.4 µM, suggesting their potential as multi-targeted anticancer agents. nih.gov

Table 3: Anticancer Activity of this compound Derivatives against PC3 Cell Line

Fluoro-substituted benzimidazole derivatives have demonstrated significant antiproliferative activity against both HeLa (human cervical cancer) and A375 (human melanoma) cell lines. researchgate.net In one study, imidazothiazole-benzimidazole derivatives were synthesized as potential tubulin polymerization inhibitors and showed cytotoxicity against HeLa cells. nih.gov Furthermore, certain imidazole derivatives were observed to cause an accumulation of HeLa cells in the G2/M phase of the cell cycle and activated caspase-3, a key enzyme in apoptosis. nih.gov

One particular fluoro-substituted benzimidazole derivative, ORT17 , was found to be twelve times more selective towards HeLa and A375 cancer cells compared to normal cells. researchgate.net This highlights the potential for developing targeted therapies with reduced side effects.

Table 4: Anticancer Activity of this compound Derivatives against HeLa and A375 Cell Lines

Derivatives of this compound have also been investigated for their activity against human colorectal carcinoma, with the HCT116 cell line being a common model. One study reported that benzimidazole derivatives 1 , 2 , and 4 exhibited cytotoxic effects on the HCT-116 cell line, with IC50 values of 28.5±2.91 μg/mL, 16.2±3.85 μg/mL, and 24.08±0.31 μg/mL, respectively. researchgate.net

Another series of imidazole derivatives showed moderate to good antitumor activities against HCT-116 cells. nih.gov A series of benzimidazole-derived chalcones were also synthesized and screened for their in vitro antitumor activity against HCT116 cells, among others. researchgate.net The most promising compounds from this series were found to act by upregulating the expression of the TP53 protein in tumor cells. researchgate.net The antitumor effect of these target compounds was shown to be TP53 dependent, with significantly lower IC50 values against wild-type HCT116 cells compared to HCT116 cells with a null p53 status. researchgate.net

Table 5: Anticancer Activity of this compound Derivatives against HCT116 Cell Line

Activity against Human Hepatocellular Carcinoma

Derivatives of this compound have demonstrated notable cytotoxic activity against human hepatocellular carcinoma (HCC) cell lines, primarily the HepG2 cell line. Research into a series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives identified compounds with significant anticancer activity against HepG2 cells. nih.govnih.gov One particular derivative, compound 7s, exhibited an IC50 value of 13.3 μM against this cell line. nih.govnih.gov Further investigations into nitrobenzimidazole-pyrimidine hybrids also revealed moderate to potent cytotoxic activity against the HepG2 cell line, with one compound showing an IC50 of 4.37 µM. mdpi.com Similarly, studies on other imidazole derivatives have consistently shown their potential against liver cancer cells. scirp.orgnih.govdntb.gov.ua For instance, a newly synthesized N-phenyl benzimidazole derivative was reported to have a significant cytotoxic effect on HepG2 cells. nih.gov Another study on benzimidazole-triazole derivatives also highlighted their potent antitumor activity against the HepG-2 cell line.

Cytotoxicity against Various Human Cancer Cell Lines

The cytotoxic effects of this compound derivatives extend beyond hepatocellular carcinoma to a range of other human cancer cell lines. For example, the N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivative, compound 7s, was also found to be highly active against the MCF-7 breast cancer cell line, with an IC50 value of 1.2 μM. nih.govnih.gov

A broad screening of novel 1H-benzo[d]imidazole derivatives at the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines revealed that several compounds were potent, with 50% growth inhibition (GI50) values ranging from 0.16 to 3.6 μM. bldpharm.com Other research has documented the cytotoxicity of related imidazole derivatives against colon carcinoma (HCT-116) and lung cancer (A549) cell lines. scirp.orgnih.govgoogle.com Specifically, one N-phenyl benzimidazole derivative showed an IC50 value of 40.32 ± 3.90 µM against the A549 cell line. nih.gov

Interactive Data Table: Cytotoxicity of Benzimidazole Derivatives against Various Cancer Cell Lines

Compound/Derivative Class Cancer Cell Line IC50/GI50 (µM) Reference
N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine (Compound 7s) MCF-7 (Breast) 1.2 nih.govnih.gov
N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine (Compound 7s) HepG2 (Liver) 13.3 nih.govnih.gov
Novel 1H-benzo[d]imidazole derivatives (11a, 12a, 12b) NCI 60 Cell Line Panel 0.16 - 3.6 bldpharm.com
Nitrobenzimidazole-pyrimidine hybrid (Compound 14c) HepG2 (Liver) 4.37 mdpi.com
N-phenyl benzimidazole derivative A549 (Lung) 40.32 ± 3.90 nih.gov

Modulation of Vascular Smooth Muscle Cell Proliferation

Certain derivatives of 2-phenyl-1H-benzo[d]imidazole have been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs). A study focused on a series of 2-phenyl-1H-benzo[d]imidazole-4,7-diones found that these compounds could inhibit the proliferation of rat aortic vascular smooth muscle cells stimulated by platelet-derived growth factor (PDGF). Within this series, the 6-arylthio-5-chloro-2-phenyl-1H-benzo[d]imidazole-4,7-diones demonstrated particularly potent antiproliferative activity.

Mechanistic Insights into Anticancer Action

Human Topoisomerase I Inhibition

One of the key mechanisms underlying the anticancer activity of this compound derivatives is the inhibition of human topoisomerase I (Hu Topo I). bldpharm.com This enzyme plays a crucial role in DNA replication and transcription by relaxing supercoiled DNA. A series of novel 1H-benzo[d]imidazoles were designed and synthesized, with computational studies and DNA relaxation assays identifying Hu Topo I as a probable target. bldpharm.com One of the most potent compounds in this series, compound 12b, demonstrated a 50% inhibition of DNA relaxation by Hu Topo I at a concentration of 16 μM. bldpharm.com The benzimidazole scaffold is a feature of a distinct class of Topo I poisons that act as DNA minor groove binders.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibition

The inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) kinase is another significant mechanism of action for these compounds. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. A series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives were specifically designed and identified as potent inhibitors of VEGFR-2 kinase. nih.govnih.gov The most active compound, 7s, exhibited an IC50 of 0.03 μM against VEGFR-2. nih.govnih.gov Docking simulations have supported the hypothesis that these compounds interact with the ATP-binding site of VEGFR-2. nih.gov Furthermore, a series of nitrobenzimidazole-pyrimidine hybrids were also designed as VEGFR-2 inhibitors, with the most potent compound showing an IC50 of 2.83 µM. mdpi.com

Checkpoint Kinase 2 (CHK2) Inhibition

Checkpoint Kinase 2 (CHK2) is a critical enzyme in the DNA damage response pathway, and its inhibition represents a promising strategy in cancer therapy. Certain benzimidazole derivatives have been identified as inhibitors of CHK2. A study reported that a benzimidazole derivative bearing a carbamoylhydrazone substituent acts as a CHK2 inhibitor, thereby inhibiting cell cycle progression in several cancer cell lines. Additionally, a patent has been filed for 2-phenyl substituted benzimidazoles as inhibitors of CHK2, intended for use as adjuvants to chemotherapy or radiation therapy. Pyrimidine-benzimidazole conjugates have also been designed and synthesized, demonstrating high potency in inhibiting CHK2 activity with IC50 values in the nanomolar range. bldpharm.com

Microtubule Disruption Mechanisms

Derivatives of 2-Aryl-1H-benzo[d]imidazole have been identified as potent anticancer agents that exert their effects by targeting the microtubule cytoskeleton. nih.gov Microtubules are crucial for several cellular processes, including cell division, motility, and intracellular transport. Their disruption triggers a cascade of events leading to cell cycle arrest and apoptosis. The mechanism of action for certain benzimidazole derivatives involves the direct inhibition of tubulin polymerization. nih.gov

For instance, studies on a series of 2-Aryl-1H-benzo[d]imidazole derivatives revealed that specific compounds could effectively inhibit tubulin polymerization in vitro. nih.gov This interference with the assembly of tubulin into microtubules disrupts the intracellular microtubule network. nih.gov The destabilization of microtubules is a key mechanism, leading to the arrest of cancer cells in the G2/M phase of the cell cycle. nih.govnih.gov One derivative, referred to as O-7, was shown to inhibit tubulin polymerization, leading to the destabilization of the microtubule cytoskeleton and subsequent anticancer activity. nih.gov Another compound from a different study, a 2-aryl-benzimidazole derivative (compound 6), proved to be a more potent inhibitor of porcine brain tubulin polymerization (IC₅₀ = 0.4 µM) than established agents like colchicine (B1669291) (IC₅₀ = 7.5 µM) and combretastatin (B1194345) A-4 (IC₅₀ = 1.1 µM). nih.gov This disruption directly contributes to the mitotic arrest and apoptotic cell death observed in treated cancer cells. nih.govnih.gov

Phosphoinositide 3-Kinase Alpha (PI3Kα) Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is common in many cancers, making it a prime therapeutic target. mdpi.com Benzimidazole derivatives have been developed as inhibitors of PI3K isoforms. While much research has focused on PI3Kδ, the inhibition of PI3Kα is also a significant area of investigation. mdpi.comlookchem.com

The design of selective PI3K inhibitors often involves modifications to the heterocyclic core that occupies the enzyme's affinity pocket. mdpi.com For example, replacing the indazole group of a known inhibitor with a 2-methylbenzimidazole (B154957) group has been shown to enhance selectivity for the δ isoform, but it highlights the tunability of the benzimidazole scaffold for targeting different PI3K isoforms. mdpi.com Docking simulations of certain 1,6-disubstituted-1H-benzo[d]imidazole derivatives have shown that the nitrogen of the benzo[d]imidazole group can form crucial interactions within the PI3K binding site. lookchem.com Research into 2-(difluoromethyl)-1H-benzimidazole derivatives has also contributed to the library of known PI3K inhibitors. mdpi.com Although some derivatives show moderate activity against PI3Kδ with poor selectivity over the alpha isoform, these findings provide a foundation for further modification to achieve potent and selective PI3Kα inhibition. mdpi.com

Dihydrofolate Reductase (DHFR) Targeting

Dihydrofolate reductase (DHFR) is an essential enzyme for both prokaryotic and eukaryotic cells. nih.govnih.gov It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidine, and certain amino acids. nih.gov Because it is the sole source of tetrahydrofolate, DHFR is considered a critical target for antimicrobial and anticancer therapies. nih.govnih.gov

Benzimidazole derivatives have been identified as potential DHFR inhibitors. nih.govnih.gov This dual targeting is particularly advantageous for cancer patients who are often immunocompromised and susceptible to microbial infections. nih.gov Molecular docking studies have been performed to investigate the interaction between potent antibacterial benzimidazole compounds and DHFR from Staphylococcus aureus, confirming the enzyme as a viable target. nih.gov The rationale is that inhibiting DHFR disrupts the supply of essential building blocks for DNA synthesis and cell proliferation, leading to the death of cancer cells and bacteria. nih.govnih.gov The development of pyrimidine-clubbed benzimidazole derivatives is one strategy being explored to create potent DHFR inhibitors for use as effective antibacterial agents. nih.gov

Sphingosine Kinase 1 (SphK1) Inhibition

Sphingosine kinase 1 (SphK1) has emerged as an important target in cancer therapy due to its role in cell proliferation, survival, and metastasis. nih.govresearchgate.net Overexpression of SphK1 is observed in various cancers, including breast, colon, and lung cancer. researchgate.net Consequently, the development of potent and selective SphK1 inhibitors is a promising strategy for cancer treatment. nih.gov

Novel series of benzimidazole derivatives have been synthesized and evaluated as SphK1 inhibitors. nih.govresearchgate.net Design strategies have included modifying the benzimidazole ring, for instance at the 5-position with a polar carboxylic acid group, and elongating side chains to optimize the structure for inhibitory activity. nih.govresearchgate.net Molecular docking studies suggest that these compounds fit effectively into the ATP-binding site of SphK1, where they form hydrogen bond interactions with key catalytic residues. nih.gov Several derivatives have shown high potency, with one of the most effective compounds, compound 41, exhibiting a low IC₅₀ value and significant cytotoxicity across a wide range of cancer cell lines. nih.gov

CompoundIC₅₀ for SphK1 Inhibition
Compound 33Appreciable binding affinity
Compound 37Appreciable binding affinity
Compound 39Appreciable binding affinity
Compound 41Most effective, lowest IC₅₀
Compound 42Appreciable binding affinity
Compound 43Appreciable binding affinity
Compound 45Appreciable binding affinity
This table shows select benzimidazole derivatives with demonstrated inhibitory potential against SphK1. nih.gov
Cell Cycle Arrest Induction (e.g., G2/M Phase Arrest)

A common mechanism through which benzimidazole-based compounds exert their antiproliferative effects is by inducing cell cycle arrest, particularly at the G2/M checkpoint. nih.govnih.gov This arrest prevents cancer cells from entering mitosis, ultimately leading to apoptosis. The induction of G2/M arrest is often a direct consequence of microtubule disruption. nih.gov

When benzimidazole derivatives inhibit tubulin polymerization, the resulting unstable microtubule network activates the spindle assembly checkpoint, which halts the cell cycle in the G2/M phase. nih.govnih.gov For example, incubating A549 lung cancer cells with 2-Aryl-1H-benzo[d]imidazole derivatives O-7 and O-10 led to cell cycle arrest in the G2/M phase. nih.gov Similarly, other studies have shown that imidazole derivatives cause a dose-dependent increase in the percentage of cells in the G2/M phase. nih.gov For instance, incubating HeLa cells with certain imidazothiazole-benzimidazole derivatives at 5 µM concentrations resulted in their accumulation in the G2/M phase. nih.gov This mechanism is a hallmark of many microtubule-targeting agents and is a key contributor to the anticancer efficacy of this class of compounds. nih.govnih.govmdpi.comnih.gov

Antimicrobial Efficacy

Antibacterial Spectrum and Potency

Derivatives of this compound exhibit a notable spectrum of antibacterial activity, particularly against Gram-positive bacteria. researchgate.netresearchgate.net Research has focused on synthesizing and evaluating various derivatives to enhance their potency and broaden their spectrum. nih.govnih.gov

A series of N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives were synthesized and tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net The results indicated that compounds with specific substitutions (compounds 2a, 2b, and 2i) were more effective against both types of bacteria compared to others in the series. researchgate.net

In another study, N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives demonstrated good inhibition against three Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 512 μg/mL. researchgate.net However, these specific derivatives were generally found to be ineffective against Gram-negative bacteria. researchgate.net Further studies on N-substituted 6-chloro-1H-benzimidazole derivatives showed potent activity against both Gram-positive (Streptococcus faecalis, MSSA, MRSA) and Gram-negative (Escherichia coli) bacteria, with MIC values ranging from 2 to 16 μg/mL, which is comparable to the standard drug ciprofloxacin (B1669076). nih.gov

Derivative SeriesBacterial StrainsPotency (MIC in μg/mL)Reference
N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)anilinesS. aureus, E. coliCompounds 2a, 2b, 2i showed notable effectiveness researchgate.net
1-alkyl-2-phenyl-1H-benzo[d]imidazole derivativesGram-positive bacteria (S. faecalis, S. aureus, MRSA)64 - 512 researchgate.net
N-substituted 6-chloro-1H-benzimidazole derivativesE. coli, S. faecalis, MSSA, MRSA2 - 16 nih.gov
Pyrimidine-clubbed 6-chloro-2-(chloromethyl)-1H-benzo[d]imidazoleS. aureus, S. pyogenes, E. coli, P. aeruginosaPotency higher than or equivalent to standard drugs nih.gov
This table summarizes the antibacterial potency of various chloro-benzimidazole derivatives against different bacterial strains.

The development of hybrids, such as pyrimidine-clubbed benzimidazoles, has yielded compounds with high potency against both Gram-positive (Staphylococcus aureus and Staphylococcus pyogenes) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria. nih.gov

Antifungal Spectrum and Potency (e.g., Candida albicans, Aspergillus niger, Candida parapsilosis)

Benzimidazole derivatives are well-established as potent antifungal agents. nih.gov Research has demonstrated that these compounds are effective against a broad spectrum of pathogenic fungi, including various species of Candida and Aspergillus. nih.govnih.gov

Numerous studies have confirmed the activity of benzimidazole derivatives against Candida albicans. nih.govnih.govnih.govnih.govresearchgate.net One study reported that a derivative, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag), showed a low MIC of 3.9 µg/mL against C. albicans. nih.gov Another derivative, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq), also demonstrated a potent MIC of 3.9 µg/mL against the same fungus. nih.gov A separate series of N-substituted 6-chloro-1H-benzimidazole derivatives showed activity against C. albicans and Aspergillus niger, with MIC values ranging from 8 to 16 μg/mL. nih.gov

Bisbenzimidazole compounds have exhibited moderate to excellent antifungal activities, with MIC values ranging from 0.975 to 15.6 µg/mL against a panel of fungal strains, including C. albicans, C. parapsilosis, and Aspergillus species. nih.gov In some cases, these compounds displayed equal or superior antifungal activity compared to clinically used agents like fluconazole (B54011) and itraconazole. nih.govresearchgate.net The antifungal potency of these bisbenzimidazoles was found to be dependent on the length of their alkyl chain. nih.gov

Table 3: Antifungal Activity of Benzimidazole Derivatives

Compound Type Fungal Strain MIC (µg/mL) Reference
N-substituted 6-chloro-1H-benzimidazoles C. albicans, A. niger 8 - 16 nih.gov
Bisbenzimidazoles Various Candida & Aspergillus spp. 0.975 - 15.6 nih.gov
Indolylbenzo[d]imidazole 3ag C. albicans 3.9 nih.gov
Indolylbenzo[d]imidazole 3aq C. albicans 3.9 nih.gov
1-nonyl-1H-benzo[d]imidazole Various fungi Exhibited best activity in its class nih.govresearchgate.net
1-decyl-1H-benzo[d]imidazole Various fungi Exhibited best activity in its class nih.govresearchgate.net

Antitubercular Activity (e.g., Mycobacterium smegmatis, Mycobacterium tuberculosis)

Tuberculosis remains a major global health threat, and the rise of drug-resistant strains necessitates the development of new antitubercular agents. nih.gov Benzimidazole derivatives have emerged as a promising class of compounds for this purpose. nih.govnih.govfrontiersin.org

Several studies have reported the potent in vitro activity of 1H-benzo[d]imidazole derivatives against Mycobacterium tuberculosis. nih.govfrontiersin.orgnih.gov A series of 2,5-disubstituted benzimidazoles were found to be particularly effective inhibitors of M. tuberculosis H37Rv growth, with compounds 5a, 5b, and 11 displaying MIC values of 89.6 nM, 19.4 nM, and 22.9 nM, respectively. frontiersin.org In contrast, trisubstitution at the 1-position with an aliphatic chain resulted in low antimycobacterial activity. frontiersin.org Another study found that derivatives bearing methyl groups on the benzimidazole system and a phenalkyl substituent at the C-2 position showed high tuberculostatic activity against M. tuberculosis strains, with MIC values ranging from 0.8 to 6.2 μg/mL. nih.gov

Activity has also been demonstrated against Mycobacterium smegmatis, a non-pathogenic model organism for M. tuberculosis. nih.govmdpi.com The derivative 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) exhibited a low MIC of 3.9 µg/mL against M. smegmatis. nih.gov

A key target for the development of new antimicrobial agents is Inosine 5'-monophosphate dehydrogenase (IMPDH). rsc.orgnih.govmostwiedzy.pl This enzyme catalyzes a critical, rate-limiting step in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. rsc.orgnih.govmostwiedzy.pl Rapidly proliferating pathogens are highly dependent on this pathway, making IMPDH an attractive target. rsc.org Structural and kinetic differences between host and bacterial IMPDH enzymes allow for the possibility of selective inhibition. rsc.org Benzimidazole and benzoxazole (B165842) scaffolds have been identified as potent and selective inhibitors of pathogenic IMPDH, suggesting that this mechanism may contribute to the antitubercular activity of some this compound derivatives. rsc.org

Antibiofilm Properties

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which confers high tolerance to antibiotics and the host immune system. nih.gov The ability to inhibit biofilm formation or eradicate mature biofilms is a critical attribute for new antimicrobial agents.

Derivatives of benzimidazole have shown significant antibiofilm capabilities. nih.gov A study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives found that several compounds exhibited excellent activity against S. aureus biofilms. nih.gov Notably, compounds 3aa, 3ad, 3ao, and 3aq were effective at both inhibiting the initial formation of biofilms and killing bacterial cells within established, mature biofilms. nih.gov Other studies have shown that certain tetrazine derivatives can prevent biofilm formation in multiple bacteria with inhibition percentages greater than 50%. plos.org Specifically for P. aeruginosa, pharmacological interference with the pqs quorum sensing system by benzimidazole-based inhibitors has been shown to sensitize biofilms to conventional antibiotics like ciprofloxacin. nih.gov

Proposed Mechanisms of Antimicrobial Action (e.g., (p)ppGpp synthetases/hydrolases, FtsZ proteins, pyruvate (B1213749) kinases)

The broad-spectrum antimicrobial activity of benzimidazole derivatives is attributed to their ability to interact with multiple biological targets. Molecular docking studies on indolylbenzo[d]imidazoles have identified several potential protein targets responsible for their antibacterial action. nih.gov These include:

(p)ppGpp synthetases/hydrolases: These enzymes are involved in the bacterial stringent response, a stress survival mechanism.

FtsZ proteins: Filamenting temperature-sensitive protein Z (FtsZ) is a tubulin homologue that plays a central role in bacterial cell division by forming the Z-ring. nih.gov Inhibition of FtsZ disrupts cell division, leading to bacterial death. nih.gov It is a known target for 2,5,6-trisubstituted benzimidazoles and is considered a promising target for broad-spectrum antibacterial agents. nih.gov Docking studies have suggested that 2,5-disubstituted benzimidazoles with antimycobacterial activity bind to FtsZ, potentially interfering with its function. frontiersin.orgresearchgate.net

Pyruvate kinases: These enzymes are crucial for glycolysis, a central metabolic pathway.

In addition to these, benzimidazoles are known structural isosteres of purines and can interfere with the biosynthesis of nucleic acids and proteins by competing with natural purines. nih.gov Some derivatives have also been suggested to inhibit bacterial topoisomerases. nih.gov

Anti-Inflammatory Effects

Derivatives of the this compound scaffold have been investigated for their potent anti-inflammatory properties, which are attributed to their ability to modulate various key inflammatory pathways. researchgate.netnih.gov These compounds target enzymes like cyclooxygenases and lipoxygenases, as well as specific cellular receptors involved in the inflammatory cascade.

Cyclooxygenase-2 (COX-2) Inhibition

A primary mechanism for the anti-inflammatory action of many benzimidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. semanticscholar.org COX-2 is upregulated during inflammation and is responsible for the synthesis of prostaglandins (B1171923) (PGs), which are key mediators of pain and inflammation. semanticscholar.org Selective inhibition of COX-2 over the constitutive COX-1 isoform is a desirable therapeutic strategy, as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. semanticscholar.orgnih.gov

Research has led to the synthesis of novel benzimidazole derivatives designed as selective COX-2 inhibitors. nih.gov For instance, a series of 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles featuring a methylsulfonyl pharmacophore demonstrated highly potent and selective COX-2 inhibition, with IC50 values in the nanomolar range. researchgate.net Another study identified 1-(4-Fluorophenyl)-2-(4-(methyl-sulfonyl)phenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole as a particularly potent and selective COX-2 inhibitor. researchgate.net The substitution pattern on the benzimidazole ring system plays a crucial role in the potency and selectivity of these compounds. nih.govnih.gov

Table 1: COX-2 Inhibitory Activity of Selected Benzimidazole Derivatives

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI) (COX-1/COX-2) Reference
1-(4-Fluorophenyl)-2-(4-(methylsulfonyl)phenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole 55.7 0.34 163.8 researchgate.net
Compound 5b (imidazole derivative) 82 0.71 115 nih.gov
Compound 6b (triazole-benzenesulfonamide hybrid) 13.16 0.04 329 semanticscholar.org
Compound 6j (triazole-benzenesulfonamide hybrid) 12.48 0.04 312 semanticscholar.org
Celecoxib (Standard) 14.7 0.05 294 semanticscholar.org

Inhibition of Pro-inflammatory Pathways (e.g., Carrageenan-Induced Paw Edema Models)

The in vivo anti-inflammatory efficacy of this compound derivatives is frequently evaluated using the carrageenan-induced paw edema model in rats. nih.govnih.gov This standard assay measures the ability of a compound to reduce acute local inflammation. nih.govnih.gov Injection of carrageenan into the paw induces a biphasic inflammatory response characterized by the release of histamine (B1213489), serotonin, bradykinin, and prostaglandins, leading to edema. nih.gov

Numerous studies have shown that benzimidazole derivatives significantly inhibit paw edema in this model, with efficacy often comparable to standard NSAIDs like diclofenac (B195802) and ibuprofen. researchgate.netnih.govnih.gov For example, certain 2-substituted benzimidazole derivatives demonstrated a notable reduction in paw edema, which was validated through in silico docking studies against various therapeutic targets. nih.gov In one study, compensated benzimidazole derivatives showed up to 86.69% inhibition of paw edema, an effect comparable to the standard drug aceclofenac (B1665411) (87.83%). researchgate.net This demonstrates the translation of in vitro enzyme inhibition to tangible anti-inflammatory effects in a living system.

Table 2: Anti-inflammatory Activity of Benzimidazole Derivatives in Carrageenan-Induced Paw Edema Model

Compound Dose (mg/kg) Maximum Inhibition (%) Time (hours) Reference
Compound 2d 100 86.69 - researchgate.net
5-aminoindazole 100 83.09 5 nih.gov
Compound 5j - 75.0 - researchgate.net
Compound 5h - 72.8 - researchgate.net
Diclofenac (Standard) - 84.0 5 nih.gov

5-Lipoxygenase (5-LOX) Inhibiting Action

In addition to the COX pathway, the 5-lipoxygenase (5-LOX) pathway is another critical route in the metabolism of arachidonic acid, leading to the production of pro-inflammatory leukotrienes. nih.govnih.gov Leukotrienes are involved in various inflammatory diseases, including asthma. nih.gov Therefore, compounds that can inhibit both COX and 5-LOX pathways are of significant therapeutic interest, as they may offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to traditional NSAIDs. nih.govnih.gov

Several benzimidazole derivatives have been identified as dual inhibitors of COX and 5-LOX. rsc.org Research has focused on designing molecules that can effectively target both enzymes. nih.govresearchgate.net For instance, a study on new benzimidazole derivatives found that a compound containing a pyridine (B92270) ring substituted with an amino group exhibited very potent 5-LOX inhibition. researchgate.net Another study on isoxazole (B147169) derivatives highlighted the potential for developing potent 5-LOX inhibitors, with some compounds showing IC50 values in the low micromolar range. nih.govplos.org The development of dual inhibitors represents a modern strategy to achieve more effective and safer anti-inflammatory agents. nih.gov

FLAP Inhibition

The 5-lipoxygenase-activating protein (FLAP) is a crucial membrane protein that facilitates the interaction between arachidonic acid and 5-LOX, an essential step for leukotriene synthesis. nih.govresearchgate.net Inhibiting FLAP presents an alternative and effective strategy to block the production of leukotrienes. nih.govresearchgate.net

Virtual screening and subsequent synthesis have led to the identification of novel benzimidazole derivatives as potent FLAP inhibitors. nih.govresearchgate.net One study identified 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole, which potently suppressed leukotriene formation in intact neutrophils with an IC50 value of 0.31 µM. nih.govresearchgate.net Further structural optimization of this benzimidazole scaffold yielded even more potent analogues with IC50 values ranging from 0.12 to 0.19 µM. nih.govresearchgate.net These findings underscore that the benzimidazole framework is a promising chemotype for developing agents that target the FLAP-mediated leukotriene biosynthesis pathway. nih.gov

Transient Receptor Potential Vanilloid 1 (TRPV-1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel that functions as a multimodal sensor for noxious stimuli, including heat and capsaicin. researchgate.netmdpi.com It is a significant target for the development of novel analgesics, as its activation is linked to chronic inflammatory pain conditions. mdpi.com

A class of potent TRPV1 antagonists has been developed based on a benzo[d]imidazole platform. nih.gov Optimization of a biaryl amide lead resulted in the discovery of mavatrep (B1676220), a compound featuring a trifluoromethyl-phenyl-vinyl tail attached to the benzimidazole core. nih.gov In functional assays, mavatrep was shown to be a potent antagonist of capsaicin-induced Ca2+ influx with an IC50 value of 4.6 nM. nih.gov The compound also demonstrated full efficacy in animal models of inflammatory pain, highlighting the potential of benzimidazole-based structures for the treatment of pain by antagonizing TRPV1 channels. nih.gov Some dual antagonists of TRPA1 and TRPV1 have also been explored, with the benzimidazol-2-one (B1210169) core being a key feature in their design. nih.gov

Other Significant Pharmacological Activities

The therapeutic utility of the this compound scaffold extends beyond anti-inflammatory actions. These derivatives have been reported to possess a wide spectrum of other pharmacological activities, including:

Antimicrobial and Antifungal Activity: Various derivatives have shown potent activity against bacterial strains like Staphylococcus aureus and fungal species such as Aspergillus niger and Candida albicans. nih.govnih.govnih.gov The introduction of different alkyl and aryl groups influences the potency and spectrum of activity. nih.govnih.gov

Anticancer Activity: Benzimidazole derivatives have been investigated as antiproliferative agents against various cancer cell lines. nih.govnih.gov Compound 2g, a N-heptyl derivative of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, showed notable antiproliferative effects against the MDA-MB-231 breast cancer cell line. nih.gov

Antihypertensive Activity: Certain benzimidazole derivatives have been designed as potential angiotensin II receptor antagonists, indicating their utility in managing hypertension. nih.gov

α-Glucosidase Inhibition: In the search for anti-diabetic agents, 2-phenyl-1H-benzo[d]imidazole derivatives have been identified as potent α-glucosidase inhibitors, with some compounds showing significant hypoglycemic activity in in vivo studies. nih.gov

P2X3 Receptor Antagonism: 5-methyl-1H-benzo[d]imidazole derivatives have been discovered as potent and selective antagonists of the P2X3 receptor, a target for treating chronic pain and other CNS-related diseases. nih.gov

Ophthalmic Hypotensive Activity: Derivatives of 5-R-1H-benzo[d]imidazole-2-thiol have been shown to reduce intraocular pressure, suggesting their potential in the treatment of glaucoma. rrpharmacology.rurrpharmacology.ru

This broad range of biological activities underscores the versatility of the benzimidazole nucleus as a foundational structure in the development of new therapeutic agents for a variety of diseases. nih.govdntb.gov.ua

Tyrosinase Inhibition and Anti-Browning Effects

Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis and enzymatic browning in fruits and vegetables. scispace.comnih.gov Its inhibition is a critical goal for developing anti-browning agents and treatments for hyperpigmentation disorders. Derivatives of 2-mercaptobenzimidazole (B194830) (2-MBI), which are structurally related to the core compound, have been identified as highly potent tyrosinase inhibitors. scispace.com The inhibitory mechanism is believed to involve the chelation of copper ions at the enzyme's active site by the mercapto group. scispace.comresearchgate.net

In a study of 2-MBI analogs, the introduction of an electron-withdrawing group, such as a chloro-substituent at the 5-position, was found to enhance inhibitory activity. nih.gov Specifically, the analog 5-Chloro-1H-benzo[d]imidazole-2-thiol (compound 4 in the study) demonstrated exceptionally potent inhibition of mushroom tyrosinase monophenolase activity. scispace.comnih.gov This compound was found to be approximately 280-fold more potent than kojic acid, a well-known tyrosinase inhibitor. scispace.com The potent activity of these analogs supports their potential application as effective anti-browning agents in the food industry. scispace.comnih.gov

Table 1: Tyrosinase Inhibitory Activity of a 5-Chloro-benzimidazole Derivative
CompoundTargetIC₅₀ (μM)Reference
5-Chloro-1H-benzo[d]imidazole-2-thiolMushroom Tyrosinase (Monophenolase)0.06 ± 0.01 scispace.comnih.gov
Kojic Acid (Reference)Mushroom Tyrosinase (Monophenolase)16.67 ± 1.51 scispace.com

Antioxidant Potential

Many benzimidazole derivatives have been recognized for their ability to scavenge free radicals and act as antioxidants. researchgate.net This activity is crucial for combating oxidative stress, which is implicated in numerous diseases. The antioxidant properties of 2-mercaptobenzimidazole (2-MBI) analogs, including the 5-chloro derivative, have been demonstrated through various assays. scispace.comnih.gov These compounds show potent effects against 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), 2,2-diphenyl-1-picrylhydrazyl (DPPH), and reactive oxygen species (ROS). scispace.comnih.gov

Furthermore, studies on other related structures, such as 2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(2-arylmethylene amino)] acetamides, have indicated that the presence of a 4-chloro phenyl ring at the second position of the benzimidazole core enhances antioxidant effects compared to nonsubstituted phenyl rings. researchgate.net This suggests that the strategic placement of chloro substituents on the 2-phenyl ring of the primary compound could yield significant antioxidant activity. Research on various benzaldehyde-linked benzimidazole derivatives also confirms their potential as antioxidants, with some compounds showing high efficacy in DPPH radical scavenging assays.

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and the search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. Benzimidazole derivatives have emerged as a promising class of compounds in this area. A series of 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides were designed and synthesized based on the pharmacophoric elements essential for anticonvulsant activity.

Within this series, compounds were screened using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models, which represent common screening methods for anticonvulsant drugs. The derivative 2-[(1-(2-chlorophenyl)ethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamide (compound 4g) exhibited notable anticonvulsant properties in these tests. This highlights the potential of incorporating a chloro-substituted phenyl group into the benzimidazole framework for the development of new antiepileptic agents.

Table 2: Anticonvulsant Screening of a Chloro-Substituted Benzimidazole Derivative
CompoundMES Screen (% Protection at 100 mg/kg)scPTZ Screen (% Protection at 100 mg/kg)Reference
2-[(1-(2-chlorophenyl)ethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamide (4g)75%50%

Antihypertensive Activity

Hypertension is a major risk factor for cardiovascular diseases, and vasodilation is a key mechanism for lowering blood pressure. Research into benzimidazole derivatives has revealed their potential as antihypertensive agents. A series of 1H-benzo[d]imidazole analogues of Pimobendan were synthesized and evaluated for their vasorelaxant effects. Although this particular study focused on 5-nitro and 5-CF3 substitutions, it established the benzimidazole core as a viable scaffold for developing potent vasodilators.

Separately, a related chloro-substituted imidazoline (B1206853) derivative, 2-(5-chloro-2-phenoxyanilino)-2-imidazoline , demonstrated a hypotensive effect comparable to the established drug prazosin. This compound acts as an alpha-adrenoceptor antagonist, a common mechanism for antihypertensive drugs. The proven activity of these related structures suggests that this compound derivatives are worthy candidates for investigation as novel antihypertensive agents.

Gastric H+/K+-ATPase Inhibition

The gastric H+/K+-ATPase, or proton pump, is the enzyme responsible for the final step of acid secretion in the stomach. Its inhibition is the primary target for treating acid-related disorders. Benzimidazole derivatives are famously successful in this area, forming the chemical basis for the entire class of proton pump inhibitors (PPIs) like omeprazole (B731) and lansoprazole. researchgate.net These drugs work by irreversibly binding to the proton pump.

While specific studies on this compound are not prevalent in this context, the foundational role of the benzimidazole scaffold in PPIs strongly implies its potential for H+/K+-ATPase inhibition. scispace.comisca.me For context, a study on ML 3000, a compound containing a 4-chlorophenyl group, showed it inhibited H+/K+-ATPase with an IC₅₀ of 16.4 μM, though it was less potent than the classic benzimidazole PPI, omeprazole (IC₅₀ = 1.7 μM), and acted via a different, reversible mechanism. This indicates that chloro-phenyl substituted heterocyclic compounds can interact with the proton pump, reinforcing the potential of the title compound's derivatives in this therapeutic area.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is the leading strategy for the symptomatic treatment of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Benzimidazole derivatives have been investigated as potential cholinesterase inhibitors. isca.me

A study evaluating various 1H-benzimidazoles found that some derivatives exhibited moderate inhibitory activity against both AChE and BChE. isca.me Specifically, the compound 2-(4-chlorophenyl)-5-methyl-1H-benzo[d]imidazole demonstrated inhibitory action against both enzymes. isca.me Although this compound has a methyl group at the 5-position and the chloro-substituent on the phenyl ring, its structural similarity and activity suggest that this compound derivatives could be promising candidates for development as anti-Alzheimer's agents. isca.me

Table 3: Cholinesterase Inhibitory Activity of a Related Benzimidazole Derivative
CompoundAChE IC₅₀ (mM)BChE IC₅₀ (mM)Reference
2-(4-chlorophenyl)-5-methyl-1H-benzo[d]imidazole1.011.10 isca.me

Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Modulation

The GABA-A receptor is a crucial ligand-gated ion channel in the central nervous system and the target of widely prescribed drugs like benzodiazepines, which are used to treat anxiety and sleep disorders. These drugs act as positive allosteric modulators (PAMs), enhancing the effect of the neurotransmitter GABA. The 2-phenyl-1H-benzo[d]imidazole scaffold has been identified as a promising template for developing novel GABA-A receptor PAMs. It is considered a bioisostere of the imidazo[1,2-a]pyridine (B132010) motif found in drugs like zolpidem.

Research into a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles revealed their effectiveness as PAMs, specifically at the α1/γ2 interface of the α1β2γ2 GABA-A receptor subpopulation. These compounds were shown to effectively enhance GABA-induced ion currents in electrophysiological studies. The close structural relationship between these fluoro-substituted analogs and the chloro-substituted title compound strongly suggests that derivatives of this compound could also function as modulators of the GABA-A receptor, presenting opportunities for developing new therapies for neurological dysfunctions.

17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) Inhibition in Alzheimer's Disease Context

17β-Hydroxysteroid dehydrogenase type 10 (17β-HSD10) is a multifunctional mitochondrial enzyme that has been identified as a potential therapeutic target in the context of Alzheimer's disease (AD). researchgate.netbohrium.com This enzyme is implicated in the progression of AD due to its interaction with the amyloid-beta (Aβ) peptide, a key factor in the disease's pathology. nih.govmdpi.com Elevated levels of 17β-HSD10 have been observed in the brains of Alzheimer's patients, where it binds to Aβ and contributes to the neurotoxic effects associated with the disease. nih.govmdpi.com Consequently, the inhibition of 17β-HSD10 presents a promising strategy for the development of novel treatments for Alzheimer's disease. mdpi.comresearchgate.net

Research has focused on identifying and optimizing inhibitors for this enzyme. The benzimidazole scaffold has been recognized for its potential in targeting 17β-HSD10. nih.gov Building on this, a significant study was undertaken to design and synthesize a series of 2-phenyl-1H-benzo[d]imidazole derivatives as novel inhibitors of 17β-HSD10. nih.govrsc.org

In this research, a compound library was initially screened, leading to the identification of a hit compound, designated H1, which demonstrated good inhibitory activity against 17β-HSD10. nih.gov Docking analysis of H1's binding mode within the active site of the enzyme revealed key interactions and identified a nearby hydrophobic cavity, suggesting that introducing hydrophobic fragments could enhance inhibitory potency. nih.gov

Based on these initial findings and structure-activity relationship (SAR) studies, a total of 44 derivatives of 2-phenyl-1H-benzo[d]imidazole were designed and synthesized. nih.govnih.gov The synthesized compounds were evaluated for their inhibitory activity against 17β-HSD10 and for their toxicity. nih.gov The results indicated that the 2-phenyl-1H-benzo[d]imidazole structure is an advantageous skeleton for the design of 17β-HSD10 inhibitors. nih.gov

Among the synthesized compounds, one derivative, compound 33 , emerged as a particularly potent inhibitor. nih.govnih.gov This compound demonstrated high inhibitory efficacy and low toxicity. nih.govnih.gov Furthermore, in a Morris water maze experiment, a model used to study spatial learning and memory, compound 33 was found to alleviate cognitive impairment induced by scopolamine (B1681570) in mice, highlighting its therapeutic potential. nih.govnih.gov This research facilitates the ongoing development of more potent and specific 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. nih.govrsc.org

CompoundChemical Name17β-HSD10 IC₅₀ (μM)HepaRG IC₅₀ (μM)
33 N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide1.65 ± 0.55>100
H1 Not specified in source54.85 ± 5.71 (% IR at 5 μM)Not specified in source

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ indicates a more potent inhibitor. HepaRG cells are a human hepatic progenitor cell line used to assess cytotoxicity. % IR refers to the percent inhibition rate.

Structure Activity Relationship Sar Studies of 5 Chloro 2 Phenyl 1h Benzo D Imidazole Derivatives

Impact of Substitution Patterns on Biological Activity

The nature and position of substituents on the 5-Chloro-2-phenyl-1H-benzo[d]imidazole core are critical determinants of its biological efficacy. Researchers have systematically introduced various functional groups to probe their effects, leading to a deeper understanding of the SAR.

Halogens, particularly chlorine and fluorine, are frequently employed in drug design to modulate factors such as lipophilicity, metabolic stability, and receptor-binding interactions. In the context of this compound derivatives, the introduction of additional halogen atoms has been shown to have a profound impact on their biological activities, including anticancer and antimicrobial effects.

For example, research on 2-arylbenzimidazoles as potential anticancer agents revealed that a 5-chloro substitution on the benzimidazole (B57391) ring, combined with a halogen on the phenyl ring, can enhance cytotoxicity. The position of the halogen on the phenyl ring is also crucial; often, substitution at the para-position (C-4') is preferred over ortho- or meta-positions.

Table 1: Impact of Halogen Substituents on Biological Activity

Compound Substitution on Benzimidazole Ring Substitution on Phenyl Ring Observed Biological Activity Trend
Derivative A 5-Chloro 4'-Fluoro Often shows enhanced potency in anticancer assays.
Derivative B 5-Chloro 4'-Chloro Generally exhibits significant biological activity.

The incorporation of alkyl and aryl groups onto the this compound framework has been explored to modulate its lipophilicity and steric properties, which can influence its pharmacokinetic and pharmacodynamic profile.

Alkyl substituents, such as methyl or ethyl groups, when placed on the phenyl ring, can have varied effects. In some cases, the addition of a small alkyl group can enhance activity by optimizing the fit of the molecule into a binding pocket. For example, a methyl group at the para-position of the phenyl ring has been shown to be favorable in certain series of antimicrobial benzimidazole derivatives.

Table 2: Influence of Alkyl and Aryl Substituents

Compound Substitution on Benzimidazole Ring Substitution on Phenyl Ring General Effect on Activity
Derivative D 5-Chloro 4'-Methyl Can enhance activity by improving binding interactions.

Hydrogen-bonding donors and acceptors like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups play a critical role in molecular recognition processes. Their inclusion in the this compound structure can lead to specific hydrogen-bonding interactions with amino acid residues in the active site of a target protein, thereby enhancing binding affinity and biological activity.

The position of these groups is paramount. A hydroxyl group at the para-position of the phenyl ring has often been associated with increased activity in various assays. This is attributed to its ability to act as a hydrogen bond donor. The corresponding methoxy derivative, where the hydroxyl proton is replaced by a methyl group, often shows reduced or altered activity, highlighting the importance of the hydrogen-bonding potential of the -OH group. However, in some instances, the methoxy group can improve metabolic stability and oral bioavailability.

Other functional groups, such as nitro (-NO2) and amino (-NH2) groups, have also been investigated. The strong electron-withdrawing nature of a nitro group can significantly impact the electronic distribution of the molecule, while an amino group can act as a hydrogen bond donor and a basic center.

Table 3: Effects of Hydroxyl, Methoxy, and Other Functional Groups

Compound Substitution on Benzimidazole Ring Substitution on Phenyl Ring Key SAR Observation
Derivative F 5-Chloro 4'-Hydroxyl Often shows potent activity due to hydrogen bonding.
Derivative G 5-Chloro 4'-Methoxy Activity is often reduced compared to the hydroxyl analog.

Positional Isomerism and Pharmacological Response

The precise location of substituents on the benzimidazole and phenyl rings can lead to significant differences in pharmacological activity among positional isomers.

The benzimidazole core has two key positions for substitution, C-5 and C-6, which are often considered electronically similar. However, subtle differences in their steric and electronic environments can lead to notable variations in biological activity. For many classes of benzimidazole derivatives, it has been found that substitution at the C-5 position is more favorable than at the C-6 position.

In the case of chloro-substituted 2-phenylbenzimidazoles, a 5-chloro substituent is a common feature in many potent compounds. The alternative, a 6-chloro substituent, while structurally very similar, can lead to a decrease in activity. This suggests that the orientation of the substituent in the binding site of the biological target is critical, and the C-5 position allows for a more optimal interaction.

The substitution pattern on the 2-phenyl ring is a critical determinant of the biological activity of this compound derivatives. The ortho- (C-2'), meta- (C-3'), and para- (C-4') positions offer distinct spatial orientations for substituents, which can drastically affect how the molecule interacts with its target.

Generally, substitution at the para-position (C-4') of the phenyl ring is found to be the most favorable for a wide range of biological activities. This is often because the para-position extends into a solvent-exposed region or a specific sub-pocket of the binding site, allowing for beneficial interactions without causing steric clashes. Substituents at the meta-position can also contribute to activity, though often to a lesser extent than at the para-position. Ortho-substitution is frequently detrimental to activity, likely due to steric hindrance that can disrupt the planarity of the molecule and prevent optimal binding.

For instance, in studies of 2-phenylbenzimidazoles as anticancer agents, derivatives with substituents at the C-4' position of the phenyl ring consistently demonstrated higher potency compared to their C-2' or C-3' isomers.

Table 4: Significance of Phenyl Ring Substitution Position

Compound Substitution on Benzimidazole Ring Substitution on Phenyl Ring General Activity Trend
Derivative I 5-Chloro 4'-Substituted Generally the most potent isomer.
Derivative J 5-Chloro 3'-Substituted Activity is typically moderate.

Conformational and Stereochemical Considerations in SAR

The three-dimensional arrangement of a molecule, encompassing its conformation and stereochemistry, is a critical determinant of its interaction with biological targets and, consequently, its therapeutic efficacy. For this compound derivatives, these factors play a significant role in modulating their biological activities.

The planarity of the benzimidazole nucleus is a crucial structural aspect influencing the biological properties of these compounds. nih.gov The relative orientation of the 2-phenyl ring with respect to the benzimidazole core is a key conformational feature. The dihedral angle between these two ring systems can significantly impact how the molecule fits into the binding pocket of a target protein. For instance, in 2-(1H-Benzimidazol-2-yl)phenol, the molecule is essentially planar, which facilitates certain interactions. nih.gov However, substitutions on the phenyl ring or the benzimidazole core can alter this planarity. For example, the 3-hydroxyphenyl substituent in 3-[1-(3-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol results in a dihedral angle of 56.55 (3)°, while 1-(2-hydroxybenzyl)-2-(2-hydroxyphenyl)-1H-benzimidazol-3-ium chloride displays a dihedral angle of 55.49 (9)° between the benzimidazole core and the 2-hydroxyphenyl substituent. nih.gov

Stereochemistry also emerges as a vital factor in the SAR of these derivatives. The introduction of chiral centers can lead to stereoisomers with differing biological potencies. While specific studies on the stereoisomers of this compound are not extensively detailed in the provided context, the general principles of stereoselectivity in drug action are applicable. The differential binding of enantiomers to their receptors is a well-established phenomenon, often resulting in one enantiomer being significantly more active than the other.

Furthermore, the presence of specific functional groups and their spatial arrangement can lead to the formation of intramolecular hydrogen bonds. These bonds can rigidify the molecule's conformation, pre-organizing it for optimal binding with a target. A study on antimalarial benzimidazoles highlighted the importance of an intramolecular hydrogen bonding motif in the side chain for their activity. nih.gov In a representative compound, the distance between a nitrogen atom and a hydroxyl hydrogen was found to be 1.62 Å, significantly shorter than the sum of their van der Waals radii, indicating a strong intramolecular hydrogen bond that locks the conformation. nih.gov

The following table summarizes the impact of substitutions on the conformational and stereochemical aspects of benzimidazole derivatives based on related studies.

Compound Derivative Key Conformational/Stereochemical Feature Impact on Activity Reference
2-(1H-Benzimidazol-2-yl)phenolEssentially planar structureFacilitates specific target interactions nih.gov
3-[1-(3-hydroxybenzyl)-1H-benzimidazol-2-yl]phenolDihedral angle of 56.55 (3)° between phenyl and benzimidazole ringsInfluences binding pocket fit nih.gov
Antimalarial benzimidazoles with side-chain hydroxyl groupsFormation of intramolecular hydrogen bondsRigidifies conformation for optimal target binding nih.gov

Ligand-Target Interactions Driving SAR

The biological activity of this compound derivatives is driven by a complex interplay of non-covalent interactions with their molecular targets. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are dictated by the specific substitutions on the benzimidazole scaffold.

Hydrogen Bonding: The benzimidazole core itself is a key player in forming hydrogen bonds. The pyrrolic nitrogen of the benzimidazole ring is frequently involved in hydrogen bonding with receptor sites. researchgate.net For example, in the context of antimalarial activity, the nitrogen atoms of the benzimidazole ring are crucial for interaction with the target. researchgate.net The introduction of substituents capable of hydrogen bonding, such as hydroxyl or amino groups, on the 2-phenyl ring can further enhance binding affinity. For instance, the superior topoisomerase I inhibitory and cytotoxic activity of 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole is attributed to key interactions involving the hydroxyl group. nih.gov

Hydrophobic and Van der Waals Interactions: The aromatic nature of the benzimidazole and the 2-phenyl rings provides a large surface area for hydrophobic and van der Waals interactions. Molecular docking studies of 5-chloro-1-isopropyl-2-[1-(4-alkyl/arylpiperazin-1-yl)-ethyl]-1H benzimidazole derivatives with cytochrome P450 (CYP51) from Candida albicans revealed that these compounds primarily interact through hydrophobic and van der Waals forces. wjpr.net Similarly, docking studies of other benzimidazole derivatives with targets like dihydrofolate reductase (DHFR) also highlight the significance of hydrophobic interactions with amino acid residues in the binding pocket. nih.govacs.org

Influence of Substituents on Interactions: The nature and position of substituents on the this compound scaffold are critical in defining the specific ligand-target interactions.

Electron-withdrawing and Lipophilic Groups: In some cases, electron-withdrawing and lipophilic substituents on the phenyl ring, such as a meta-substituted chloro group, have been found to be beneficial for activity. nih.gov

N-Alkylation: N-alkylation at the N-1 position of the benzimidazole ring can positively influence chemotherapeutic efficacy by potentially enhancing lipophilicity and modifying the electronic properties of the core structure. nih.gov

Substituents on the Phenyl Ring: The substitution pattern on the 2-phenyl ring is a key determinant of activity. For instance, in a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, a trifluoromethyl group at the 2-position of the phenyl ring was found to be important for antifungal activity. nih.gov

The following table provides a summary of key ligand-target interactions observed in studies of 5-chloro-benzimidazole derivatives and related analogs.

Derivative Class Biological Target Key Interactions Reference
5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazoleMammalian DNA Topoisomerase IHydrogen bonding from the hydroxyl group nih.gov
5-Chloro-1-isopropyl-2-[1-(4-alkyl/arylpiperazin-1-yl)-ethyl]-1H benzimidazolesCandida albicans Cytochrome P450 (CYP51)Hydrophobic and van der Waals interactions wjpr.net
5-Chlorobenzimidazole-based chalconesPlasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (PfDHFR-TS)Hydrogen bonding involving the pyrrolic nitrogen of benzimidazole and the ketone of the propenone linker researchgate.net
N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivativesStaphylococcus aureus Dihydrofolate Reductase (DHFR)Interaction with crucial amino acids in the binding site nih.govacs.org

Computational Approaches and Molecular Modeling in 5 Chloro 2 Phenyl 1h Benzo D Imidazole Research

Molecular Docking Simulations

Molecular docking is a prominent computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. This method is crucial for understanding the interactions that drive biological activity.

Ligand-Protein Binding Affinity Predictions

Molecular docking simulations are frequently employed to predict the binding affinity between 5-chloro-2-phenyl-1H-benzo[d]imidazole derivatives and their protein targets. This affinity is often expressed as a docking score or binding energy, with lower energy values typically indicating a more stable and potent interaction. nih.gov

For instance, in the development of inhibitors for the Pseudomonas aeruginosa quorum sensing receptor PqsR, derivatives of 5-chloro-1H-benzo[d]imidazole were evaluated. acs.org Docking studies helped in prioritizing compounds for synthesis and biological testing. Similarly, various benzimidazole (B57391) derivatives have been docked against protein targets like dihydrofolate reductase and vascular endothelial growth factor receptor 2 (VEGFR-2) to predict their potential as antimicrobial and anticancer agents. nih.gov The binding energies for these interactions, calculated using software like AutoDock, provide a quantitative measure of the ligand's potential efficacy. semanticscholar.org These predictions are instrumental in screening large libraries of virtual compounds and identifying promising candidates for further development. nih.gov

Table 1: Examples of Predicted Binding Affinities for Benzimidazole Derivatives

Compound/Derivative Target Protein Predicted Binding Affinity (Docking Score) Reference
(E)-4-((2-styryl-1H-benzo[d]imidazol-1-yl)methyl)benzimidamide Plasmodium falciparum adenylosuccinate lyase (PfADSL) -8.75 kcal/mol semanticscholar.org
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-(2-(5-bromo-2-hydroxybenzylidene)hydrazine-carbonyl)phenyl)acetamide Cyclin-dependent kinase-8 (CDK-8) -8.33 nih.gov
N-substituted 6-chloro-1H-benzimidazole derivative (4k) Dihydrofolate reductase (S. aureus) -8.0 kcal/mol nih.gov

This table is for illustrative purposes and showcases binding affinities for various benzimidazole derivatives to demonstrate the application of the technique.

Identification of Key Interacting Residues and Binding Modes

Beyond predicting affinity, molecular docking reveals the specific interactions that anchor the ligand within the protein's binding site. This includes identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the this compound scaffold. nih.govresearchgate.net

In a study targeting the PqsR ligand-binding domain, docking simulations of a 5-chloro-1-methyl-1H-benzo[d]imidazole derivative showed that the benzimidazole core could effectively replace the quinazolinone headgroup of a known inhibitor. acs.org The analysis of the binding mode highlights which parts of the molecule are crucial for interaction and where modifications can be made. researchgate.net For example, studies on other benzimidazole derivatives have detailed interactions with specific residues, such as Ala100 and Asp98 in the CDK-8 protein, which are critical for the compound's activity. nih.gov Understanding these binding modes is essential for explaining the structure-activity relationship (SAR) of a series of compounds. nih.gov

Table 2: Key Amino Acid Interactions for Benzimidazole Scaffolds in Protein Targets

Compound Class Target Protein Key Interacting Residues Type of Interaction Reference
Benzimidazole Derivatives Dihydrofolate reductase (S. aureus) Asp27, Phe92, Ile50 Not specified nih.gov
Benzimidazole Derivatives PqsR Ligand Binding Domain (P. aeruginosa) Not explicitly listed, but overlays show interaction in the ligand-binding domain. Not specified acs.org
Benzimidazole Derivatives CDK-8 Ala100, Asp98 Hydrogen Bonding nih.gov

This table illustrates the identification of key interacting residues for the broader benzimidazole class, as specific residue data for this compound is often part of proprietary or broader derivative studies.

Rational Design Based on Docking Results

The insights gained from binding affinity predictions and interaction analysis form the basis for the rational design of new and improved molecules. By understanding how the this compound core fits into a target's binding pocket, chemists can make targeted modifications to enhance potency and selectivity.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of a molecule, which govern its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications

DFT has been widely applied to study benzimidazole derivatives to investigate their structural and electronic properties. researchgate.net These calculations can optimize the molecule's three-dimensional geometry, predict its vibrational frequencies (correlating to IR spectra), and calculate NMR chemical shifts, helping to confirm the structure of newly synthesized compounds. nih.govnih.gov

Elucidation of Electronic Structure and Reactivity Descriptors

A key outcome of DFT studies is the characterization of a molecule's electronic structure through its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap) is a critical descriptor of chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For benzimidazole systems, FMO analysis helps to identify the reactive centers within the molecule. researchgate.net The distribution of HOMO and LUMO densities indicates which parts of the molecule are likely to be involved in charge transfer and chemical reactions. semanticscholar.org Global reactivity parameters derived from these energies, such as electronegativity, hardness, and softness, can be calculated to provide a quantitative measure of the molecule's reactivity. nih.gov This information is invaluable for understanding the molecule's potential to interact with biological targets and for designing derivatives with tailored electronic properties.

Pharmacophore Modeling and 3D-QSAR Studies

Pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) are powerful computational strategies used to understand the relationship between the chemical structure of a molecule and its biological activity. nih.gov A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov

In the context of benzimidazole research, pharmacophore models are developed to identify the crucial chemical functionalities responsible for their therapeutic effects. For instance, a study on benzimidazole-based agonists of the Farnesoid X receptor (FXR), a target for metabolic diseases, identified a five-feature pharmacophore (HHHRR) as optimal. uni.lu This model consisted of three hydrophobic features (H) and two aromatic rings (R), providing a blueprint for designing new, potent agonists. uni.lu

Building on this, 3D-QSAR studies provide detailed 3D models that quantitatively predict the biological activity of a compound. chemrxiv.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to create contour maps that visualize where modifications to the molecular structure would likely enhance or diminish activity. chemrxiv.org For a series of benzimidazole derivatives, one 3D-QSAR model yielded a high correlation coefficient (R²) of 0.8974 and a predictive correlation coefficient (Q²) of 0.7559, indicating a robust and predictive model. uni.lu These models are crucial for optimizing lead compounds by guiding synthetic efforts toward derivatives with improved potency and selectivity. chemrxiv.orgchemicalbook.com

Table 1: Example of Statistical Parameters from a 3D-QSAR Study on Benzimidazole Derivatives

Parameter Value Description
R² (Correlation Coefficient) 0.8974 Indicates the goodness of fit of the model for the training set of compounds. uni.lu
Q² (Predictive R²) 0.7559 Measures the predictive power of the model for an external test set of compounds. uni.lu
Optimal Pharmacophore HHHRR Represents three hydrophobic features and two aromatic rings identified as crucial for activity. uni.lu

This table is representative of data from a 3D-QSAR study on a series of 48 benzimidazole-based FXR agonists. uni.lu

In Silico Pharmacokinetics and ADMET Predictions

Before a compound can become a viable drug, it must possess suitable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools play a critical role in predicting these properties early in the drug discovery process, saving time and resources. nih.gov

One of the most widely used guidelines for predicting the potential oral bioavailability of a drug candidate is Lipinski's Rule of Five. rsc.orgbldpharm.com Formulated in 1997, this rule of thumb states that orally active drugs generally possess specific physicochemical properties. nih.govrsc.org A compound is likely to have poor absorption or permeation if it violates more than one of these criteria. researchgate.net The rule describes molecular properties that are important for a drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov

Table 2: Lipinski's Rule of Five

Parameter Criteria Significance for Oral Bioavailability
Molecular Weight (MW) < 500 Daltons Influences size-dependent diffusion and absorption. rsc.org
LogP (Octanol-Water Partition Coefficient) ≤ 5 Measures lipophilicity, which affects membrane permeability. rsc.org
Hydrogen Bond Donors (HBD) ≤ 5 High numbers can reduce permeability across cell membranes. chemrxiv.orgrsc.org
Hydrogen Bond Acceptors (HBA) ≤ 10 High numbers can reduce permeability across cell membranes. chemrxiv.orgrsc.org

Based on its structure (C₁₃H₉ClN₂), this compound is expected to comply with Lipinski's Rule of Five, suggesting it has drug-like potential for oral administration. It has a molecular weight of approximately 228.68 g/mol , one hydrogen bond donor (the N-H group in the imidazole (B134444) ring), and two hydrogen bond acceptors (the two nitrogen atoms). researchgate.net Its calculated LogP value is also typically within the acceptable range.

Beyond Lipinski's rule, a more detailed ADMET profile is often predicted using specialized software like SwissADME and DATA Warrior. wikipedia.orgrrpharmacology.ru These programs calculate a wide range of physicochemical and pharmacokinetic parameters. For benzimidazole derivatives, studies have shown that these tools can effectively predict properties like gastrointestinal absorption, bioavailability, and potential for metabolism by cytochrome P450 enzymes. wikipedia.orgrrpharmacology.ru

For example, in silico studies on newly synthesized benzimidazole derivatives have demonstrated good predicted oral absorption for the tested compounds. rrpharmacology.ru Parameters such as the Topological Polar Surface Area (TPSA), which is correlated with drug permeability, are also evaluated. wikipedia.org These comprehensive in silico profiles help researchers prioritize which compounds to advance to more resource-intensive in vitro and in vivo testing. chemsynthesis.com

This table outlines common parameters evaluated in ADMET profiling for compounds like this compound.

DNA Interaction Modeling and Studies

The structural similarity of the benzimidazole core to naturally occurring purine (B94841) bases makes it a prime candidate for interacting with DNA. chemicalbook.com This interaction is a key mechanism of action for many anticancer and antimicrobial agents. Computational modeling is essential for elucidating the precise nature of these interactions at the molecular level.

Molecular docking and molecular dynamics (MD) simulations are the primary tools used to study how benzimidazole derivatives bind to DNA. chemicalbook.com Docking studies predict the preferred binding pose of a ligand within a DNA groove, while MD simulations provide insights into the stability and dynamics of the ligand-DNA complex over time. chemicalbook.com

Research on related compounds has shown that benzimidazoles can interact with DNA in several ways. One common mode is minor groove binding, where the molecule fits into the smaller of the two grooves in the DNA double helix. For example, studies on the anthelmintic drug thiabendazole, which contains a benzimidazole core, revealed through both spectroscopic methods and molecular modeling that it binds to the minor groove of DNA. Other interactions can include intercalation, where the planar aromatic rings of the molecule slide between the DNA base pairs, and the formation of specific hydrogen bonds with the DNA bases, often with guanine (B1146940) and adenine (B156593) residues. chemicalbook.com These computational findings are frequently corroborated by experimental techniques such as circular dichroism and fluorescence spectroscopy, which can detect changes in DNA structure upon ligand binding.

Table 4: Computational Methods and Findings in DNA-Benzimidazole Interaction Studies

Computational Method Purpose Key Findings for Benzimidazole-like Compounds
Molecular Docking Predicts the binding conformation and energy of a ligand to its receptor (DNA). chemicalbook.com Identification of preferential binding in the DNA minor groove.
Molecular Dynamics (MD) Simulation Simulates the movement of atoms over time to assess complex stability. chemicalbook.com Confirms the stability of the ligand-DNA complex and reveals dynamic interactions. chemicalbook.com
Binding Free Energy Calculation Quantifies the strength of the interaction between the ligand and DNA. Helps in ranking compounds based on their binding affinity.

This table summarizes the computational tools used to investigate the interaction between DNA and benzimidazole derivatives.

Methodologies for Synthesis and Biological Evaluation

Spectroscopic and Spectrometric Characterization Methods

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a fundamental technique employed to characterize 5-Chloro-2-phenyl-1H-benzo[d]imidazole and its derivatives, and to study their interactions with biological macromolecules. The electronic absorption spectra of these compounds typically exhibit characteristic bands in the UV region, which can be attributed to π-π* transitions within the conjugated benzimidazole (B57391) and phenyl ring systems. For instance, a derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, shows a sharp absorption peak at 255 nm in ethanol (B145695) before irradiation. mdpi.com Upon irradiation with UV light, this compound undergoes a photochromic reaction, leading to the appearance of a new visible absorption band centered at 415 nm. mdpi.com

This technique is also crucial for studying the binding of benzimidazole derivatives to DNA. When these molecules interact with DNA, changes in their absorption spectra, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance) and bathochromic (red) or hypsochromic (blue) shifts, can be observed. In a study of novel 1H-benzo[d]imidazole (BBZ) derivatives, absorption maxima were observed between 347 and 355 nm. nih.gov Upon binding to DNA oligomers, a progressive increase in absorption intensity and a continuous red shift were recorded, with one derivative showing a significant red shift of 18 nm, indicating strong interaction with the DNA. nih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful method for investigating the conformational changes of chiral molecules and their interactions with other chiral structures, such as DNA. For derivatives of this compound, CD spectroscopy is particularly valuable in DNA interaction studies. nih.gov The binding of these small molecules to the grooves of the DNA helix can induce changes in the CD spectrum of the DNA itself. These induced CD (ICD) signals provide information about the binding mode (e.g., intercalation or groove binding) and the conformational alterations of the DNA upon complex formation. nih.gov

Furthermore, CD spectroscopy has been effectively used to assign the anomeric configuration of benzimidazole C-nucleoside analogs. researchgate.net A correlation has been established between the CD spectrum and the stereochemistry of the chiral carbon atom adjacent to the benzimidazole base. researchgate.net This application allows for the unambiguous determination of stereochemistry, which is crucial for understanding structure-activity relationships, without necessarily needing to synthesize and compare both anomers. researchgate.net

In Vitro Biological Assay Methodologies

Cell-Based Proliferation and Cytotoxicity Assays (e.g., MTT, SRB)

The anti-proliferative and cytotoxic potential of this compound derivatives is commonly evaluated using cell-based assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays. These colorimetric assays measure cell viability and proliferation, allowing for the determination of key parameters like the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value.

Derivatives of benzimidazole have been extensively tested against a wide panel of human cancer cell lines. nih.govnih.gov For example, a series of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides were evaluated against human colon (SW480) and lung (A549) cancer cells, as well as normal human lung fibroblasts (MRC-5), using the MTT assay. nih.gov One compound, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o), demonstrated excellent cytotoxicity with an IC50 value of 0.15 µM against A549 cells. nih.gov Similarly, another study investigated a new N-phenyl benzimidazole derivative against A549 and human liver cancer (HepG2) cell lines, finding it had significant cytotoxic effects on both. journalagent.com The National Cancer Institute (NCI) has screened benzimidazole derivatives against its panel of 60 human cancer cell lines, with some compounds showing GI50 values in the sub-micromolar range (0.16 to 3.6 μM). nih.gov

Table 1: Cytotoxicity of Benzimidazole Derivatives in Cancer Cell Lines
Compound Type/NameCell LineAssayActivity (IC50/GI50 in µM)Source
N-phenyl benzimidazole derivative (Compound 4)A549 (Lung), HepG2 (Liver)MTTSignificant cytotoxic effects journalagent.com
Fluoro-substituted benzimidazole (ORT14)HeLa, HepG2MTT0.188 acgpubs.org
Fluoro-substituted benzimidazole (ORT14)A549, A498, A375MTT0.377 acgpubs.org
Benzimidazole derivative (5o)A549 (Lung)MTT0.15 nih.gov
Benzimidazole derivative (5o)SW480 (Colon)MTT3.68 nih.gov
Benzimidazole derivative (5e)A549 (Lung)MTT0.23 nih.gov
Benzimidazole derivative (5e)SW480 (Colon)MTT5.45 nih.gov
Benzimidazole derivatives (11a, 12a, 12b)NCI-60 PanelSRB0.16 - 3.6 nih.gov

Enzyme Inhibition Assays (e.g., ELISA, Functional Assays)

Derivatives of this compound are frequently investigated as inhibitors of various enzymes implicated in disease. Enzyme-linked immunosorbent assays (ELISAs) and other functional assays are standard methods for quantifying this inhibitory activity. A key target for benzimidazole-based anticancer agents is human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and repair. nih.gov The inhibitory activity of these compounds is often assessed through a DNA relaxation assay, which measures the enzyme's ability to unwind supercoiled DNA. nih.gov One derivative, 12b, was found to inhibit 50% of the DNA relaxation activity of Hu Topo I at a concentration of 16 μM. nih.gov

Other enzymes targeted by benzimidazole derivatives include 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which is linked to Alzheimer's disease. rsc.org A series of 44 2-phenyl-1H-benzo[d]imidazole derivatives were synthesized and evaluated as 17β-HSD10 inhibitors, with compound 33 showing high efficacy (IC50 = 1.65 μM). rsc.org In the context of bacterial infections, these compounds have been designed to inhibit enzymes essential for bacterial survival, such as DNA gyrase and dihydrofolate reductase (DHFR). nih.govmdpi.com Furthermore, derivatives of 6-chloro-1-isopropyl-1H-benzo[d]imidazole have been identified as potent antagonists of the PqsR quorum sensing receptor in Pseudomonas aeruginosa, inhibiting its function at sub-micromolar concentrations. nih.gov

Table 2: Enzyme Inhibition by Benzimidazole Derivatives
Compound TypeTarget EnzymeAssay TypeInhibitory ConcentrationSource
1H-benzo[d]imidazole (12b)Human Topoisomerase IDNA Relaxation AssayIC50 = 16 µM nih.gov
2-phenyl-1H-benzo[d]imidazole (Compound 33)17β-HSD10Functional AssayIC50 = 1.65 µM rsc.org
6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino derivative (6f)PqsR ReceptorTranscriptional ReporterSubmicromolar activity nih.gov
N,2,5-trisubstituted 1H-benzimidazole derivativeSirtuin 1 (SIRT1)Functional AssayIC50 = 54.21 µM nih.gov
N,2,5-trisubstituted 1H-benzimidazole derivativeSirtuin 2 (SIRT2)Functional AssayIC50 = 26.85 µM nih.gov

Antimicrobial Susceptibility Testing (e.g., Minimum Inhibitory Concentration (MIC), Disk Diffusion, Broth Dilution)

The antimicrobial properties of this compound and its analogs are determined using standardized susceptibility testing methods. Techniques such as broth dilution, tube dilution, and agar (B569324) well diffusion are commonly used to ascertain the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. spast.orgresearchgate.net

These compounds have been tested against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. researchgate.net For example, a series of N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives were synthesized and evaluated against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using the tube dilution method. researchgate.net In another study, N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives showed antifungal activity against Candida albicans and Aspergillus niger, with MIC values ranging from 64 to 512 µg/mL. nih.gov The introduction of different substituents at various positions on the benzimidazole scaffold allows for the modulation of antimicrobial potency, with some derivatives exhibiting MIC values comparable to or better than standard antibiotics like ciprofloxacin (B1669076) and fluconazole (B54011). nih.govspast.org

Table 3: Antimicrobial Activity (MIC) of Benzimidazole Derivatives
Compound TypeMicroorganismMethodActivity (MIC in µg/mL)Source
N-substituted 6-chloro-1H-benzimidazole (1d, 2d, 3s, 4b, 4k)E. coli, S. faecalis, MSSA, MRSANot specified2 - 16 nih.gov
N-substituted 6-chloro-1H-benzimidazole (4k)C. albicans, A. nigerNot specified8 - 16 nih.gov
N-alkylated 2-phenyl-1H-benzo[d]imidazole (1a-d)C. albicans, A. nigerNot specified64 - 512 nih.gov
N-alkylated 2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole (3a)A. nigerNot specified64 nih.gov
N-alkylated 2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole (3a)C. albicansNot specified256 nih.gov
2-phenyl benzimidazole derivatives (N2, N7, N10)Gram-negative bacteriaBroth DilutionPotent activity spast.org
2-phenyl benzimidazole derivatives (N5, N8)Gram-positive bacteriaBroth DilutionPotent activity spast.org

DNA Interaction Studies (e.g., DNA Relaxation Assay, Thermal Stabilization)

Investigating the interaction between this compound derivatives and DNA is crucial for understanding their mechanism of action, particularly for anticancer and antimicrobial activities. DNA relaxation assays, as mentioned in the enzyme inhibition section, are a primary tool. nih.gov They functionally assess whether a compound can inhibit enzymes like topoisomerases by interfering with their DNA processing capabilities. nih.gov

Thermal stabilization studies are another key method. The melting temperature (Tm) of DNA, the temperature at which 50% of the double helix dissociates into single strands, increases when a small molecule binds and stabilizes the duplex. By measuring the change in Tm (ΔTm) in the presence of the compound, the strength and mode of binding can be inferred. Studies on bisbenzimidazole derivatives have shown that compounds like 11a, 12a, and 12b cause strong thermal stabilization of AT-rich DNA sequences, indicating a high binding affinity. nih.gov In addition to these methods, DNA incision property studies are conducted to see if the compounds or their metal complexes can directly cause breaks in the DNA strands, a potent mechanism of cytotoxicity. nih.gov

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a sophisticated laser-based technique used to analyze the physical and chemical characteristics of cells or particles. In the context of cell cycle analysis, this methodology is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Cells are typically stained with a fluorescent dye, such as propidium (B1200493) iodide (PI), which intercalates into the DNA. The fluorescence intensity of each cell is directly proportional to its DNA content. As cells progress through the cycle, their DNA content changes: cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount. By analyzing a large population of cells, a histogram can be generated that reveals the percentage of cells in each phase. This is a crucial tool in cancer research to determine if a compound can induce cell cycle arrest at a specific checkpoint, a common mechanism for anticancer agents.

A review of the scientific literature did not yield specific studies where this compound was evaluated using flow cytometry for cell cycle analysis. While other benzimidazole derivatives have been assessed with this technique to determine their effects on cell proliferation, no such data is publicly available for this particular compound. nih.gov

In Vivo Preclinical Models

Inflammatory Models (e.g., Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a standard and widely used in vivo preclinical assay to evaluate the acute anti-inflammatory activity of pharmacological substances. The model involves the subcutaneous injection of carrageenan, a sulfated polysaccharide, into the plantar surface of a rodent's hind paw. This injection elicits a localized, acute, and reproducible inflammatory response characterized by edema (swelling), hyperalgesia, and erythema. The inflammatory cascade is biphasic, involving the release of early mediators like histamine (B1213489) and serotonin, followed by later mediators such as prostaglandins (B1171923) and cytokines. The degree of swelling is measured over time, typically using a plethysmometer, and the ability of a test compound to reduce this edema compared to a control group indicates its potential anti-inflammatory properties.

Despite the known anti-inflammatory potential of the benzimidazole scaffold, a search of available research literature did not find any studies reporting the evaluation of this compound in the carrageenan-induced paw edema model. nih.govijiset.com

Neurological Models (e.g., Morris Water Maze for Cognitive Impairment)

The Morris water maze is a widely accepted behavioral test used in neuroscience to study spatial learning and memory, particularly functions associated with the hippocampus. The apparatus consists of a large circular pool of opaque water with visual cues placed around the room. A small escape platform is hidden just below the water's surface. During training trials, a rodent is placed in the water and must learn to navigate to the hidden platform using the distal visual cues. The time it takes to find the platform (escape latency) and the path taken are recorded. To assess memory retention, a probe trial is conducted where the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured. This model is frequently used to assess cognitive deficits in models of neurodegenerative diseases or to evaluate the potential cognitive-enhancing or impairing effects of chemical compounds.

A comprehensive review of scientific databases and literature did not reveal any research where this compound was tested using the Morris water maze model to assess its effects on cognitive function or in other neurological models.

Future Perspectives and Research Directions

Development of Novel 5-Chloro-2-phenyl-1H-benzo[d]imidazole Analogs with Enhanced Potency and Selectivity

The structural versatility of the benzimidazole (B57391) core allows for extensive modification to enhance biological activity. impactfactor.org Future research will focus on the rational design and synthesis of novel analogs of this compound. The objective is to improve potency against specific biological targets while increasing selectivity to minimize off-target effects.

Strategic modifications will likely involve substitutions at various positions of the benzimidazole ring and the 2-phenyl group. For instance, the introduction of different functional groups can significantly alter the compound's electronic and steric properties, influencing its binding affinity to target proteins. Research has already demonstrated the synthesis of various derivatives, such as adding a benzyl (B1604629) group to the nitrogen at position 1, creating 1-benzyl-5-chloro-2-phenyl-1H-benzo[d]imidazole. acs.orgijiset.com Further derivatization could explore a wide range of substituents to systematically probe structure-activity relationships (SAR).

Key research efforts will include:

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups to the 2-phenyl ring to modulate the electronic properties of the molecule.

Modification of the Benzimidazole Core: Exploring substitutions at other available positions on the benzene (B151609) portion of the benzimidazole ring, which can influence lipophilicity and metabolic stability.

N-1 Substitution: Synthesizing a series of derivatives with various substituents at the N-1 position of the imidazole (B134444) ring to explore how these changes affect biological activity and physicochemical properties.

The synthesis of such analogs will employ established and novel chemical methodologies. For example, one-pot synthesis procedures and the use of efficient catalysts are being developed to create libraries of these compounds for high-throughput screening. ijiset.comclockss.org

Table 1: Examples of Synthesized Analogs and Derivatives of Phenyl-Substituted Benzimidazoles

Compound NameKey Structural ModificationReported YieldReference
2-Phenyl-1H-benzo[d]imidazoleParent compound without chlorine80% nih.gov
5-Fluoro-2-phenyl-1H-benzo[d]imidazoleFluorine at position 5 instead of chlorine77% nih.gov
5-Bromo-2-phenyl-1H-benzo[d]imidazoleBromine at position 5 instead of chlorine54% nih.gov
5-Methyl-2-phenyl-1H-benzo[d]imidazoleMethyl group at position 5 instead of chlorine67% nih.gov
1-Benzyl-5-chloro-2-phenyl-1H-benzo[d]imidazoleBenzyl group at N-1 position81% acs.org
1,1'-(this compound-1,3(2H)-diyl)diethanoneDiethanone substitution51% clockss.org

This table is for illustrative purposes and showcases the chemical diversity achievable from the core structure.

Exploration of New Therapeutic Indications and Molecular Targets

The benzimidazole class of compounds exhibits a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antiparasitic effects. nih.govihmc.us A significant future direction for this compound and its analogs is the systematic exploration of new therapeutic applications beyond their initially identified activities.

Given that benzimidazole derivatives are known to interact with various biological targets, future research will aim to identify the specific molecular targets of this compound. nih.gov Potential targets include:

Kinases: Many benzimidazole derivatives act as kinase inhibitors, which are crucial in cancer therapy. nih.gov

Topoisomerases: Some derivatives function as topoisomerase inhibitors, interfering with DNA replication in cancer cells. nih.gov

Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors are an important class of anticancer agents, and benzimidazoles have shown potential in this area. nih.gov

Microtubules: Disruption of microtubule formation is a key mechanism for some anticancer drugs, and benzimidazole derivatives have been shown to inhibit microtubule function. nih.gov

Microbial Enzymes: In the context of infectious diseases, these compounds could target essential enzymes in bacteria, fungi, or viruses. impactfactor.org

Researchers are also investigating derivatives like 6-arylthio-5-chloro-2-phenyl-1H-benzo[d]imidazole-4,7-diones for their potent antiproliferative activity, suggesting that modifications can lead to compounds targeting cell proliferation pathways. sigmaaldrich.cn The exploration of new indications will be driven by screening against a wide array of disease models and molecular targets.

Advanced Mechanistic Studies to Fully Elucidate Biological Pathways

A complete understanding of how this compound and its promising analogs exert their biological effects is crucial for their development as therapeutic agents. Future research will require advanced mechanistic studies to move beyond identifying the primary molecular target and to fully map the biological pathways involved.

This will involve a combination of biochemical, molecular, and cellular biology techniques. These studies will aim to clarify how the binding of the compound to its target protein initiates a cascade of downstream signaling events, ultimately leading to the observed physiological response, such as apoptosis in cancer cells or inhibition of viral replication. Techniques like transcriptomics and proteomics can provide a global view of the changes in gene and protein expression induced by the compound, offering insights into the affected pathways. Elucidating these mechanisms can also help in identifying potential biomarkers for patient stratification and for monitoring treatment efficacy in future clinical applications.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and development. nih.govpremierscience.com For this compound, these computational tools offer a powerful approach to accelerate the design of new, more effective analogs. frontiersin.org

AI and ML algorithms can be applied in several key areas:

High-Throughput Virtual Screening (HTVS): AI models can rapidly screen vast virtual libraries of potential benzimidazole derivatives to predict their binding affinity for specific targets, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing. nih.govnih.gov

Predictive Modeling: Machine learning can be used to develop quantitative structure-activity relationship (QSAR) models. These models learn the relationships between the chemical structures of existing benzimidazole analogs and their biological activities, enabling the prediction of the potency of novel, unsynthesized compounds. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. nih.govpremierscience.com By providing the model with the this compound scaffold and a set of desired characteristics (e.g., high potency, low toxicity), it can generate novel chemical structures that are likely to be effective.

ADMET Prediction: AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs early in the design phase. nih.govresearchgate.net This helps in filtering out compounds that are likely to fail in later stages of development due to poor pharmacokinetic profiles or toxicity.

By leveraging AI and ML, researchers can navigate the vast chemical space of possible derivatives more efficiently, reducing the time and cost associated with traditional trial-and-error approaches to drug design. premierscience.comresearchgate.net

Considerations for Preclinical and Clinical Translation of Promising Compounds

The ultimate goal of developing novel this compound analogs is their successful translation into clinical use. This process involves rigorous preclinical and clinical evaluation. A major challenge for many benzimidazole derivatives is overcoming issues like poor solubility and low bioavailability, which can hamper their therapeutic efficacy. impactfactor.org

Future research must address these translational hurdles from the early stages of drug design. Key considerations include:

Optimizing Physicochemical Properties: medicinal chemists will need to design analogs with improved solubility and permeability without compromising their biological activity. This involves a careful balance of lipophilicity and other molecular properties.

Formulation Development: For promising but poorly soluble compounds, advanced drug delivery technologies, such as nanoformulations, could be explored to enhance their bioavailability. impactfactor.org

Rigorous Preclinical Testing: Promising candidates will need to undergo comprehensive preclinical evaluation, including in vitro and in vivo studies, to establish their efficacy and safety profiles before they can be considered for human trials.

Intellectual Property: As with any drug discovery program, securing intellectual property through patenting novel and effective compounds will be a critical step for commercial development. impactfactor.org

The path from a promising compound in the lab to an approved drug is long and challenging, but a strategic approach that integrates modern chemical synthesis, thorough biological evaluation, and advanced computational tools will be essential for realizing the therapeutic potential of this compound derivatives.

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-2-phenyl-1H-benzo[d]imidazole and its derivatives?

The synthesis typically involves condensation of o-phenylenediamine derivatives with substituted benzaldehydes under acidic conditions. For example, derivatives like 5-chloro-6-nitro-2-phenyl-1H-benzo[d]imidazole (Sb11) are synthesized using nitro-substituted precursors, achieving yields of ~81% under reflux with p-toluenesulfonic acid (p-TSA) in DMF . Key parameters include reaction temperature (100°C), solvent choice (DMF for polar intermediates), and acid catalysis to promote cyclization. Characterization via TLC (Rf values ~0.78) and spectral methods (FTIR, NMR) confirms product purity .

Q. How can spectroscopic methods (FTIR, NMR) distinguish substituent effects in benzimidazole derivatives?

FTIR identifies functional groups:

  • Nitro groups : Peaks at 1550 cm⁻¹ (asymmetric stretch) and 1348 cm⁻¹ (symmetric stretch) .
  • Chloro groups : C-Cl stretching at ~745–758 cm⁻¹ .
  • Imidazole ring : C=N stretch at 1602–1611 cm⁻¹ . ¹H NMR distinguishes aromatic protons: Substituents like chloro or bromo cause deshielding (e.g., δ 8.35–8.28 ppm for nitro-substituted Sb11) . Integration ratios confirm substitution patterns (e.g., 3H vs. 6H in Sb23’s phenyl groups) .

Q. What safety protocols are critical when handling chloro-substituted benzimidazoles?

Key measures include:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • PPE : Gloves and goggles to prevent skin/eye contact with corrosive reagents (e.g., POCl₃ in cyclization reactions) .
  • Storage : Dry, airtight containers away from light to prevent decomposition .

Advanced Research Questions

Q. How can computational docking predict EGFR inhibition by this compound derivatives?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to EGFR’s kinase domain. Derivatives with electron-withdrawing groups (e.g., -NO₂ in Sb11) show enhanced hydrogen bonding with catalytic residues (e.g., Lys745). ADMET analysis predicts pharmacokinetics, where logP values <5 improve bioavailability . Validate docking results with in vitro cytotoxicity assays (e.g., IC₅₀ values against A549 cells) .

Q. What structural insights does X-ray crystallography provide for benzimidazole derivatives?

Single-crystal X-ray analysis reveals planar benzimidazole cores (deviation ≤0.0258 Å) and dihedral angles between substituents (e.g., 61.73° between imidazole and phenyl rings). These angles influence π-π stacking and intermolecular interactions, critical for antimicrobial activity . Planarity enhances binding to biological targets like S. aureus enzymes .

Q. How does SiO₂ catalysis improve sustainability in benzimidazole synthesis?

Nano-SiO₂ acts as a recyclable acid catalyst, achieving yields >85% via microwave-assisted reactions. Mechanistic studies (NMR monitoring) show protonation of intermediates, accelerating cyclization. Compared to traditional HCl, SiO₂ reduces waste and enables solvent-free conditions .

Q. Why do contradictory bioactivity results arise among structurally similar derivatives?

For example, 5-chloro derivatives may show variable antimicrobial activity due to:

  • Substituent positioning : Para vs. ortho chloro groups alter electron density and target binding .
  • Solubility : Bromo-substituted derivatives (e.g., Sb23) have lower aqueous solubility, reducing in vitro efficacy despite high binding affinity . Resolve contradictions via dose-response assays and structural optimization (e.g., hybrid chloro-nitro groups) .

Q. How are structure-activity relationships (SAR) analyzed for TRPV1 antagonism?

Benzimidazole-based TRPV1 antagonists (e.g., mavatrep) are optimized by:

  • Tail group modulation : Trifluoromethyl-phenyl-vinyl groups enhance van der Waals interactions .
  • Headgroup rigidity : Planar benzimidazole scaffolds improve fit into the hydrophobic pocket . In vivo efficacy (ED₈₀ = 0.5 mg/kg in carrageenan models) correlates with plasma stability (t₁/₂ >6 hr) .

Methodological Notes

  • Data Contradiction Analysis : Compare IC₅₀ values across cell lines (e.g., A549 vs. MCF-7) to identify tissue-specific effects .
  • Synthetic Optimization : Use DOE (Design of Experiments) to vary reaction time, temperature, and catalyst loading .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.